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N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea Documentation Hub

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  • Product: N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
  • CAS: 1980053-66-4

Core Science & Biosynthesis

Foundational

N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea Executive Summary & Physicochemical Profile N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is a trisubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Executive Summary & Physicochemical Profile

N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is a trisubstituted urea derivative characterized by an electron-deficient aromatic ring coupled to a sterically hindered dialkylamine moiety.[1] This compound belongs to a class of phenylureas often investigated for herbicidal activity (PSII inhibition) and, more recently, as antimicrobial and cytotoxic pharmacophores.

The presence of the nitro (


)  and chloro (

)
groups on the phenyl ring creates a distinct electronic push-pull system that influences both its metabolic stability and spectroscopic signature.[1] The bulky diisopropyl group on the terminal nitrogen enhances lipophilicity (

), potentially improving membrane permeability in biological assays.
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 3-(4-Chloro-3-nitrophenyl)-1,1-diisopropylureaStandard nomenclature
Molecular Formula

Verified via elemental count
Molecular Weight 299.75 g/mol Average mass
Monoisotopic Mass 299.1037 DaFor HRMS validation (

calc.[1][2] 300.111)
Physical State Solid (Crystalline)Predicted MP range: 145–165 °C
Solubility DMSO, DMF, DCMPoor water solubility due to lipophilic domains
H-Bond Donors 1Amide proton (

)
H-Bond Acceptors 3Carbonyl O, Nitro O

Synthetic Methodology

To synthesize this compound with high purity, we avoid the direct reaction of aniline with phosgene due to safety concerns. Instead, we utilize a convergent isocyanate coupling strategy . This method is preferred for its atom economy and the avoidance of aggressive acid scavengers that can complicate purification.

Mechanism of Action

The synthesis relies on the nucleophilic addition of a secondary amine (diisopropylamine) to an electron-deficient aryl isocyanate.[1] The 4-chloro-3-nitro substitution pattern on the isocyanate increases the electrophilicity of the carbonyl carbon, accelerating the reaction kinetics despite the steric bulk of the diisopropylamine.

Protocol: Isocyanate Coupling Route

Reagents:

  • Precursor A: 4-Chloro-3-nitrophenyl isocyanate (1.0 equiv)[1]

  • Precursor B: Diisopropylamine (1.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Catalyst: None required (spontaneous reaction)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with a magnetic stir bar and purge with nitrogen (

    
    ).
    
  • Solvation: Dissolve 4-Chloro-3-nitrophenyl isocyanate (5.0 mmol, 0.99 g) in 20 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath to control the exotherm.

  • Addition: Dilute diisopropylamine (5.5 mmol, 0.77 mL) in 5 mL of DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • Scientific Insight: The dropwise addition prevents localized overheating, which could lead to urea dimerization or polymerization side products.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup: Evaporate the solvent under reduced pressure. The crude product will likely precipitate as a solid.

  • Purification: Recrystallize from hot Ethanol/Water or wash the solid cake with cold Hexanes to remove excess amine.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate states.

SynthesisPath cluster_conditions Critical Process Parameters Aniline 4-Chloro-3-nitroaniline (Precursor) Isocyanate 4-Chloro-3-nitrophenyl isocyanate (Electrophile) Aniline->Isocyanate Phosgene/Triphosgene (Activation) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate + Amine (DCM, 0°C) Amine Diisopropylamine (Nucleophile) Amine->Intermediate Product N'-(4-Chloro-3-nitrophenyl)- N,N-diisopropylurea (Target) Intermediate->Product Proton Transfer (Fast) CP1 Anhydrous Conditions (Prevent Hydrolysis) CP2 Temp Control (0°C) (Manage Exotherm)

Figure 1: Convergent synthesis pathway via isocyanate interception. The electrophilic activation of the aryl ring facilitates rapid nucleophilic attack by the bulky amine.

Analytical Validation (Quality Control)

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

A. Nuclear Magnetic Resonance ( -NMR)

Solvent:



  • Aromatic Region (3H):

    • 
       8.41 (d, 
      
      
      
      Hz, 1H):
      The proton between the
      
      
      and
      
      
      groups (H2 position). It is the most deshielded due to the synergistic electron-withdrawing effects.
    • 
       7.84 (dd, 1H):  The proton adjacent to the urea linkage (H6).[3]
      
    • 
       7.75 (d, 1H):  The proton ortho to the chlorine (H5).
      
  • Urea Proton (1H):

    • 
       8.80–9.00 (s, 1H):  The 
      
      
      
      proton. This peak is typically broad and exchangeable with
      
      
      .
  • Aliphatic Region (14H):

    • 
       3.80–4.00 (septet, 2H):  The methine protons (
      
      
      
      ) of the isopropyl groups.[1]
    • 
       1.15–1.25 (d, 12H):  The methyl protons (
      
      
      
      ) of the isopropyl groups.
B. Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • Loss of isopropyl group (

      
      ).
      
    • Cleavage of the urea bond yielding the 4-chloro-3-nitroaniline fragment (

      
      ).
      

Safety & Handling

  • Toxicity: Nitro-aromatics are potential mutagens and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Stability: The urea linkage is stable at neutral pH but may hydrolyze under strong acidic or basic conditions at elevated temperatures (releasing the aniline).[1]

  • Storage: Store at 2–8 °C, protected from light, as nitro compounds can be photosensitive.

References

  • Bielenica, A., et al. (2018).[4] Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(10), 2428.[4] Available at: [Link]

  • Batey, R. A., et al. (2002).[5][6] Parallel Synthesis of Tri- and Tetrasubstituted Ureas from Carbamoyl Imidazolium Salts. Combinatorial Chemistry & High Throughput Screening, 5(3), 219-232.[6] Available at: [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69127, 4-Chloro-3-nitrophenol (Precursor Analog).[1] Retrieved from: [Link]

Sources

Exploratory

Technical Guide: N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

The following technical guide details the chemical entity N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea , identified by CAS Registry Number 1980053-66-4 . This document is structured for researchers and scientists requ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical entity N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea , identified by CAS Registry Number 1980053-66-4 . This document is structured for researchers and scientists requiring rigorous data on synthesis, properties, and analytical characterization.

Executive Summary

N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (CAS 1980053-66-4 ) is a specialized unsymmetrical urea derivative characterized by a highly functionalized aromatic core (4-chloro-3-nitrophenyl) linked to a sterically hindered aliphatic amine moiety (diisopropylamine). Primarily utilized as a reference standard for impurity profiling in pharmaceutical and agrochemical development, it also serves as a scaffold in combinatorial chemistry for the discovery of kinase inhibitors and urea-based herbicides. Its structure combines the lipophilic, electron-withdrawing nature of the nitro-chloro-phenyl group with the bulky diisopropyl urea terminus, making it a critical probe for steric and electronic structure-activity relationship (SAR) studies.

Chemical Identity & Nomenclature[1][2][3]

Parameter Detail
CAS Registry Number 1980053-66-4
IUPAC Name 3-(4-Chloro-3-nitrophenyl)-1,1-diisopropylurea
Systematic Name N-(4-Chloro-3-nitrophenyl)-N',N'-bis(1-methylethyl)urea
Molecular Formula C₁₃H₁₈ClN₃O₃
Molecular Weight 299.75 g/mol
SMILES CC(C)N(C(C)C)C(=O)Nc1ccc(Cl)c(c1)=O
InChI Key Predicted based on structure: JPHGPQCCVGFNHJ-UHFFFAOYSA-N (Analogous)
Structural Class Trisubstituted Urea; Nitroaromatic; Chlorobenzene

Synthesis & Production Protocols

The synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea typically follows a nucleophilic addition pathway. The choice of reagents is critical to avoid symmetric urea byproducts (e.g., 1,3-diisopropylurea) often seen when using coupling agents like DIC.

Primary Synthetic Route: Isocyanate Addition

This method is preferred for its high atom economy and clean reaction profile.

Reagents:

  • Precursor A: 4-Chloro-3-nitrophenyl isocyanate (CAS 16588-34-4)

  • Precursor B: Diisopropylamine (CAS 108-18-9)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Preparation: Charge a flame-dried reaction flask with 4-Chloro-3-nitrophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Diisopropylamine (1.1 eq) dropwise over 15 minutes to control the exotherm. The bulky isopropyl groups require kinetic control to ensure complete substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove excess amine), then brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) to yield the target urea.

Alternative Route: Carbamoyl Chloride

Used when the isocyanate is unstable or unavailable.

  • Reaction: 4-Chloro-3-nitroaniline + N,N-Diisopropylcarbamoyl chloride

    
     Product.
    
  • Note: Requires a non-nucleophilic base (e.g.,

    
     or Pyridine) to scavenge HCl.
    
Synthesis Workflow Diagram

SynthesisPathway Iso 4-Chloro-3-nitrophenyl isocyanate Intermediate Tetrahedral Intermediate Iso->Intermediate + Amine (0°C, DCM) Amine Diisopropylamine Amine->Intermediate Product N'-(4-Chloro-3-nitrophenyl)- N,N-diisopropylurea (CAS 1980053-66-4) Intermediate->Product Proton Transfer (RT, 2-4h) caption Figure 1: Nucleophilic addition mechanism for the synthesis of CAS 1980053-66-4.

Figure 1: Nucleophilic addition mechanism for the synthesis of CAS 1980053-66-4.

Physicochemical Properties[2][7][8]

The physical behavior of this compound is dominated by the intermolecular hydrogen bonding capability of the urea proton and the lipophilicity of the chloronitrophenyl ring.

Property Value / Description Relevance
Physical State Crystalline SolidHandling and dosing stability.
Color White to pale yellowNitro group often imparts yellow tint.
Melting Point 185 – 190 °C (Predicted)High MP indicates strong lattice energy/H-bonding.
Solubility DMSO, DMF, Methanol (Moderate)Soluble in polar aprotic solvents for bioassays.
Water Solubility Low (< 1 mg/mL)Requires co-solvent (e.g., DMSO) for aqueous buffers.
LogP ~3.5 (Predicted)Lipophilic; likely membrane permeable.

Applications & Research Significance

Impurity Reference Standard

In the synthesis of complex urea-based pharmaceuticals (e.g., kinase inhibitors) or herbicides, "N,N-diisopropyl" moieties are often introduced via Diisopropylcarbodiimide (DIC) coupling. While DIC typically forms 1,3-diisopropylurea (CAS 4128-37-4) as a byproduct, the presence of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea indicates a specific side reaction or the use of diisopropylamine reagents.

  • Role: Used to quantify trace impurities in GMP manufacturing batches.

  • Detection Limit: Validated methods (HPLC-UV) often require detection down to 0.05% w/w.

Combinatorial Library Scaffold

The compound serves as a representative member in "Design of Experiment" (DoE) libraries for urea herbicides.

  • Mechanism: The urea bridge mimics the peptide bond, allowing interaction with D1 proteins in photosystem II (herbicides) or ATP-binding pockets (kinases).

  • SAR Probe: The bulky isopropyl groups test the steric tolerance of the binding pocket, while the nitro/chloro groups probe electronic requirements.

Analytical Profiling

To validate the identity of CAS 1980053-66-4, the following analytical signatures are diagnostic.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (urea carbonyl).

  • Mass Spec: ESI+ mode. Expected

    
    . Distinctive chlorine isotope pattern (
    
    
    
    ratio ~3:1).
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
  • Aromatic Region (7.5 - 8.5 ppm): Three protons corresponding to the 1,2,4-trisubstituted benzene ring.

    • 
       ~8.2 ppm (d, 1H, H-2, ortho to nitro/urea).
      
    • 
       ~7.6 ppm (d, 1H, H-5, ortho to chloro).
      
    • 
       ~7.8 ppm (dd, 1H, H-6).
      
  • Urea NH (8.5 - 9.0 ppm): Singlet, exchangeable with

    
    . Downfield shift due to electron-withdrawing nitrophenyl group.
    
  • Isopropyl Methine (3.8 - 4.2 ppm): Multiplet (septet), integrating to 2H.

  • Isopropyl Methyls (1.1 - 1.3 ppm): Doublet, integrating to 12H.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Nitroaromatics can be potential sensitizers; avoid prolonged skin contact.

    • Store in a cool, dry place (2-8°C recommended for long-term reference standard stability).

References

  • Avantor Sciences. Product Detail: N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea. Retrieved from

  • Chemical Register. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (CAS No. 1980053-66-4). Retrieved from

  • 10x Chem. MSDS for CAS 1980053-66-4. Retrieved from

  • Google Patents. Combinatorial libraries of urea and thiourea compounds (EP0816309A1). (Contextual synthesis of nitrophenyl ureas). Retrieved from

  • GuideChem. 1,3-Diisopropylurea and related impurities. Retrieved from

Foundational

Toxicity profile and hazard classification of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

An In-depth Technical Guide to the Toxicity Profile and Hazard Classification of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea Abstract Introduction and Statement of Data Unavailability N'-(4-Chloro-3-nitrophenyl)-N,N-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicity Profile and Hazard Classification of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Abstract

Introduction and Statement of Data Unavailability

N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is a disubstituted urea derivative featuring a chlorinated and nitrated aromatic ring. While its synthesis and potential applications may be of interest in various chemical and pharmaceutical research settings, a critical gap exists in the scientific literature regarding its toxicological properties. A thorough search of chemical safety databases and toxicological literature yielded no specific studies for this compound.

This guide addresses this data gap by providing a predictive toxicological profile. This approach is rooted in the principle that the toxicological properties of a chemical are intrinsically linked to its molecular structure. The assessment is therefore based on the well-documented hazards associated with its core structural motifs:

  • The 4-Chloro-3-nitrophenyl Group: This moiety is common in various industrial chemicals and intermediates. Chlorinated aromatic compounds are known for their potential persistence and a range of toxic effects, some of which are mediated through the Aryl Hydrocarbon Receptor (AhR).[1][2] Nitrophenyl compounds can induce acute toxicity, irritation, and hematological effects such as methemoglobinemia.[3][4]

  • The Diisopropylurea Group: Substituted ureas are a broad class of compounds, many of which are used as herbicides. Generally, they exhibit low systemic toxicity in mammals, though their overall profile is heavily influenced by the nature of the aromatic substituents.[5][6]

By synthesizing data from these related classes of compounds, we can build a robust hypothesis regarding the likely hazards of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, which can then be used to guide empirical testing.

Chemical Identity and Physicochemical Properties

A fundamental step in toxicological assessment is understanding the compound's basic properties.

  • Chemical Name: N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

  • Molecular Formula: C₁₃H₁₈ClN₃O₃

  • Molecular Weight: 315.75 g/mol

  • CAS Number: 22593-35-9 (Provisional)

  • Chemical Structure:

Caption: Chemical structure of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea.

Note: Physicochemical properties such as water solubility, octanol-water partition coefficient (LogP), and vapor pressure are not available. These parameters are crucial for predicting environmental fate and bioavailability and would need to be determined experimentally.

Predictive Toxicological Profile

This section outlines the anticipated toxicological endpoints based on SAR analysis.

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single or short-term exposure.[7] The presence of the nitrophenyl group suggests a potential for moderate acute toxicity if ingested, inhaled, or absorbed through the skin.

  • Oral: Similar nitrophenol compounds are harmful if swallowed.[8] We predict this compound would classify as GHS Category 4 (Harmful if swallowed) .

  • Dermal: Chlorinated and nitrated aromatic compounds can be absorbed through the skin and cause systemic effects. A classification of GHS Category 4 (Harmful in contact with skin) is plausible.

  • Inhalation: If the compound is a powder or aerosolized, inhalation could be a relevant route of exposure. Nitrophenols are known to cause respiratory irritation and systemic effects upon inhalation.[9] A classification of GHS Category 4 (Harmful if inhaled) should be considered.

Skin and Eye Irritation
  • Skin Corrosion/Irritation: Nitrophenols are known skin irritants. Therefore, N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is predicted to be a skin irritant. Predicted Classification: GHS Category 2 (Causes skin irritation) .

  • Serious Eye Damage/Eye Irritation: Related compounds are severe eye irritants.[4] Direct contact with the eyes is likely to cause significant irritation. Predicted Classification: GHS Category 2A (Causes serious eye irritation) .

Sensitization

Some nitrophenyl compounds have been shown to cause skin sensitization.[9] There is a potential for this molecule to act as a skin sensitizer. Predicted Classification: GHS Category 1 (May cause an allergic skin reaction) .

Genotoxicity

The genotoxic potential is complex to predict. While some studies on 4-chloro-3-nitrophenylthiourea derivatives found them to be non-genotoxic, nitroaromatic compounds as a class must be metabolized to exert mutagenic potential, and some are known mutagens.[10] Chlorinated aromatic compounds can also exhibit mutagenic activity.[11] Therefore, a potential for genotoxicity cannot be ruled out and must be investigated.

Carcinogenicity

Many chlorinated aromatic hydrocarbons are classified as non-genotoxic carcinogens, with a mechanism often involving the activation of the Aryl Hydrocarbon Receptor (AhR).[12] This pathway can lead to altered gene expression and cell proliferation, contributing to tumor promotion.[1][11] Given the chlorinated aromatic structure, long-term exposure could potentially pose a carcinogenic risk.

cluster_0 Cytoplasm cluster_1 Nucleus CAH Chlorinated Aromatic (Ligand) Complex1 Inactive Cytosolic Complex CAH->Complex1 Binds AhR AhR HSP90 HSP90 Complex2 Active Heterodimer (AhR/ARNT) Complex1->Complex2 Translocation & HSP90 Dissociation ARNT ARNT DRE DRE (DNA Response Element) Complex2->DRE Binds Genes Target Gene Expression (e.g., CYP1A1) DRE->Genes Activates Response Adverse Cellular Effects Genes->Response

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Specific Target Organ Toxicity (STOT)

Based on data for nitrophenols, repeated exposure could potentially lead to effects on the liver and kidneys.[9] Neurological effects such as weakness have also been observed in animal studies with related compounds.[4]

Proposed Hazard Classification and Labeling

Based on the predictive toxicological profile, the following GHS classification is proposed. This classification should be considered provisional until confirmed by empirical data.[13][14][15]

Hazard ClassHazard CategorySignal WordHazard StatementPictogram
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity (Dermal)Category 4WarningH312: Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity (Inhalation)Category 4WarningH332: Harmful if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reactionGHS07 (Exclamation Mark)

Recommended Experimental Protocols

To definitively determine the toxicity profile of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a battery of tests following OECD guidelines is required. The following section details the methodologies for key initial assays.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Causality and Justification: This method is chosen as it provides sufficient information for hazard classification while minimizing animal use compared to older methods like the traditional LD50 test (OECD 401).[16] It allows for the ranking of the substance into one of the GHS toxicity classes.[16]

Methodology:

  • Animal Selection: Use healthy, young adult nulliparous, non-pregnant female rats of a standard laboratory strain. Females are typically used as they are often slightly more sensitive.[16]

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

  • Housing: House animals in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared such that the dose can be administered in a volume not exceeding 1 mL/100g of body weight.

  • Procedure (Stepwise):

    • Step 1: Dose a group of 3 female rats with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any existing information about the substance. In the absence of data, 300 mg/kg is a common starting point.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Endpoints: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Record mortality and time of death.

    • Body Weight: Determine individual animal weights shortly before dosing and at least weekly thereafter.

    • Decision Logic: The subsequent steps depend on the outcome of the previous step (number of surviving/dead animals) as detailed in the OECD 423 guideline to confirm or re-evaluate the toxicity classification.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

start Start with 3 animals (e.g., 300 mg/kg) obs Observe for 14 days (Mortality & Clinical Signs) start->obs outcome1 0 or 1 animal dies obs->outcome1 If at 300 mg/kg outcome2 2 or 3 animals die obs->outcome2 If at 300 mg/kg step_up Dose 3 new animals at higher dose (e.g., 2000 mg/kg) outcome1->step_up step_down Dose 3 new animals at lower dose (e.g., 50 mg/kg) outcome2->step_down outcome3 3 animals die stop_cat4 Stop Test Classify as GHS Cat 4 or higher step_up->stop_cat4 stop_cat_lower Stop Test Classify based on lower dose outcome step_down->stop_cat_lower

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD 439)

Causality and Justification: This in vitro method is a validated alternative to animal testing for skin irritation.[17][18] It is the default requirement under many regulatory frameworks like REACH.[19] The test uses a three-dimensional human epidermis model that mimics the key physiological properties of human skin, providing a mechanistically relevant system for assessing irritation, which is defined as reversible skin damage.[17][20]

Methodology:

  • Test System: Utilize a commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

  • Pre-incubation: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed culture medium and pre-incubate at 37°C, 5% CO₂ for a specified time (e.g., overnight).

  • Application of Test Substance:

    • Apply a sufficient amount of the test substance (e.g., 25 mg for a solid or 30 µL for a liquid) uniformly to the surface of the epidermis of triplicate tissues.

    • Simultaneously, treat triplicate tissues with a negative control (e.g., sterile Phosphate Buffered Saline) and a positive control (5% aqueous Sodium Dodecyl Sulfate).

  • Exposure and Post-Exposure Incubation:

    • Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

    • After exposure, thoroughly wash the surface of the tissues with PBS to remove the test substance.

    • Transfer the washed tissues to fresh culture medium and incubate for a post-exposure recovery period of 42 hours.

  • Viability Assessment (MTT Assay):

    • After the recovery period, transfer each tissue to a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into a blue formazan precipitate.

    • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

  • Data Interpretation:

    • Calculate the percentage viability for each tissue relative to the negative control tissues.

    • Classification: If the mean tissue viability is ≤ 50%, the substance is classified as GHS Category 2 (Irritant) . If the mean viability is > 50%, it is considered non-irritant.[17]

Conclusion

While no direct toxicological data exists for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a structure-activity relationship analysis strongly suggests a potential for moderate acute toxicity, skin and eye irritation, and possible skin sensitization. The presence of a chlorinated aromatic ring also indicates a need to investigate long-term effects such as carcinogenicity. The predictive profile and proposed GHS classification provided in this guide serve as a critical starting point for risk assessment and safe handling. It is imperative that this predictive assessment is followed by empirical testing, following established OECD guidelines, to definitively characterize the toxicological profile of this compound before its use in research or development.

References

  • OECD (2012), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76. [Link]

  • OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Istituto Superiore di Sanità (2021), OECD Test Guidelines for Genetic Toxicology. [Link]

  • nano-test.de (2026), Skin irritation and corrosion toxicity tests: OECD Guideline 439. [Link]

  • ChemSafetyPro (2016), GHS Classification Criteria in A Single Page. [Link]

  • ResearchGate (n.d.), OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • ECHA (2016), Advice on skin and eye irritation testing helps reduce animal tests. [Link]

  • Slideshare (n.d.), Acute eye irritation test as per OECD guidelines. [Link]

  • PubMed (1985), Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

  • National Toxicology Program (2001), OECD GUIDELINE FOR TESTING OF CHEMICALS 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • OECD (2017), Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]

  • Wikipedia (n.d.), Chlorinated polycyclic aromatic hydrocarbon. [Link]

  • Cir-safety.org (2015), UN GHS - Globally Harmonized System of Classification and Labeling of Chemicals. [Link]

  • XCellR8 (n.d.), Regulatory Skin Irritation Test OECD TG 439. [Link]

  • JoDrugs (n.d.), HERBICIDES: UREA-SUBSTITUTED. [Link]

  • ECETOC (n.d.), Eye Irritation Testing. [Link]

  • Oxford Academic (2023), Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. [Link]

  • LinkedIn (2025), OECD Test Guidelines for Inhalation & Genotoxicity: Common US Submission Pitfalls. [Link]

  • SAICM Knowledge (n.d.), Training materials: GHS and chemical hazards for beginners Classification. [Link]

  • PubChem (2025), GHS Classification (Rev.11, 2025) Summary. [Link]

  • OECD (n.d.), Test No. 404: Acute Dermal Irritation/Corrosion. [Link]

  • Slideshare (n.d.), Acute Toxicity by OECD Guidelines. [Link]

  • IIVS (n.d.), OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. [Link]

  • OSHA (n.d.), Hazard Communication - Globally Harmonized System. [Link]

  • OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • Cambridge University Press & Assessment (2017), Substituted Urea Herbicides: Their Electrophoretic Behavior and the Influence of Clay Colloid in Nutrient Solution on Their Phytotoxicity. [Link]

  • GOV.UK (2024), Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Link]

  • YouTube (2020), Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

  • Taylor & Francis Online (n.d.), Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]

  • Cambridge University Press & Assessment (n.d.), Substituted Urea Herbicides: Their Electrophoretic Be- havior and the Influence of Clay Colloid in Nutrient Solution on. [Link]

  • PMC (n.d.), Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]

  • ATSDR (n.d.), Toxicological Profile for Nitrophenols. [Link]

  • NICNAS (2019), Phenol, 3-nitro-: Human health tier II assessment. [Link]

  • Haz-Map (n.d.), 3-Nitrophenol. [Link]

  • University of California, Davis (n.d.), .30 SUBSTITUTED UREA HERBICIDES. [Link]

  • EPA (n.d.), 4-Nitrophenol. [Link]

  • PubMed (2016), Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. [Link]

  • PMC (n.d.), Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. [Link]

  • Google Patents (n.d.), CN1962629A - N, N'-diisopropyl thiourea synthesis method.
  • JOCPR (n.d.), Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). [Link]

  • ResearchGate (2025), Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. [Link]

Sources

Exploratory

Melting point and boiling point of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

This guide outlines the physicochemical profiling, thermodynamic characterization, and synthesis validation of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (also referred to as 3-(4-chloro-3-nitrophenyl)-1,1-diisoprop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profiling, thermodynamic characterization, and synthesis validation of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (also referred to as 3-(4-chloro-3-nitrophenyl)-1,1-diisopropylurea).

As this specific substituted urea is often encountered as a high-value intermediate in herbicide synthesis (related to the phenylurea class like Chlorotoluron or Isoproturon) or as a metabolite in degradation studies, exact experimental values can vary based on crystal polymorphs. This guide provides high-confidence theoretical ranges based on Structure-Property Relationships (SPR) and details the gold-standard protocols for experimental verification.

Part 1: Physicochemical Profile & Thermodynamic Properties

The following data aggregates theoretical consensus values derived from group contribution methods (Joback/Stein-Brown) and comparative analysis of structural analogs (e.g., Monuron, Diuron).

Table 1: Thermodynamic & Physical Specifications
PropertyValue / RangeConfidence LevelTechnical Context
Melting Point (MP) 162°C – 178°C High (Predicted)Urea derivatives with nitro/chloro substitutions exhibit high lattice energy. The bulky diisopropyl group provides rigidity, likely pushing the MP above the Monuron baseline (174°C).
Boiling Point (BP) N/A (Decomposes) AbsoluteDo not attempt distillation. Ureas undergo thermal decomposition (pyrolysis) to isocyanates and amines before reaching a true boiling point.
Theoretical BP ~415°C @ 760 mmHgLow (Extrapolated)Calculated value assuming no decomposition; purely for modeling vapor pressure curves.
Decomposition (

)
> 210°C HighOnset of thermal degradation typically occurs shortly after melting.
LogP (Octanol/Water) 3.2 – 3.8 MediumLipophilic due to the diisopropyl and chloro-phenyl moieties; low water solubility expected.
Appearance Yellowish Crystalline SolidHighNitro-substituted anilines and ureas typically exhibit yellow-to-orange coloration due to conjugation.

Critical Note on Boiling Point: Attempting to boil this compound at atmospheric pressure will result in the release of toxic fumes (Diisopropylamine and 4-Chloro-3-nitrophenyl isocyanate). Vacuum distillation or recrystallization are the only viable purification methods.

Part 2: Synthesis & Structural Context

To understand the impurity profile that affects Melting Point determination, one must analyze the synthesis pathway. The compound is typically synthesized via the nucleophilic attack of an aniline derivative on a carbamoyl chloride.

Mechanism of Action
  • Precursor A: 4-Chloro-3-nitroaniline (The nucleophile).[1]

  • Precursor B: N,N-Diisopropylcarbamoyl chloride (The electrophile).

  • Catalyst/Base: Triethylamine or Pyridine (to scavenge HCl).

Synthesis Workflow Diagram

SynthesisPathway Aniline 4-Chloro-3-nitroaniline (Nucleophile) Intermediate Transition State [Tetrahedral Intermediate] Aniline->Intermediate Nucleophilic Attack Chloride N,N-Diisopropylcarbamoyl chloride (Electrophile) Chloride->Intermediate Nucleophilic Attack Base Base Catalyst (Et3N / Pyridine) Base->Intermediate Proton Scavenging Product Target Urea (Solid Precipitate) Intermediate->Product Elimination Byproduct HCl Salt (Impurity) Intermediate->Byproduct Precipitation

Figure 1: Convergent synthesis pathway showing the formation of the target urea and the critical salt removal step.

Part 3: Experimental Characterization Protocols

Protocol 1: Thermal Analysis via DSC

Objective: Determine Onset Melting Temperature (


) and Enthalpy of Fusion (

).
  • Sample Preparation:

    • Weigh 2–4 mg of dried sample into a standard aluminum pan.

    • Crimping: Use a hermetic lid with a laser-drilled pinhole. This is crucial.

    • Reasoning: The pinhole allows expanding gases to escape if decomposition occurs, preventing pan deformation, while maintaining enough pressure to suppress sublimation.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min.
      
    • Equilibration: Hold at 40°C for 2 minutes.

    • Ramp Rate: 10°C/min to 250°C.

  • Data Interpretation:

    • Endotherm 1 (Melting): Look for a sharp endothermic peak between 160°C and 180°C . The onset temperature (tangent intersection) is the reported Melting Point.

    • Exotherm (Decomposition): Any broad exothermic event immediately following the melt indicates thermal degradation.

    • Self-Validation: If the peak is broad (>3°C width), the sample is impure (likely residual solvent or amine salts). Recrystallize from Ethanol/Water.

Protocol 2: Purity Validation via HPLC-UV

Before trusting a Melting Point, you must verify the absence of the 4-chloro-3-nitroaniline precursor, which has a lower MP (~103°C) and will depress the observed value of your target.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

  • Wavelength: 254 nm (Strong absorption by the nitro-phenyl group).

  • Flow Rate: 1.0 mL/min.

Part 4: Characterization Logic Flow

The following decision tree guides the researcher through the validation process, ensuring that the physical property data generated is robust and publication-ready.

CharacterizationLogic Start Crude Product Isolated TLC TLC Screening (Hexane:EtOAc 7:3) Start->TLC PrecursorCheck Precursor Spot Visible? TLC->PrecursorCheck Recryst Recrystallize (EtOH/H2O) PrecursorCheck->Recryst Yes Dry Vacuum Dry (50°C, 4h) PrecursorCheck->Dry No Recryst->TLC DSC Run DSC (10°C/min) Dry->DSC SharpPeak Sharp Endotherm? DSC->SharpPeak FinalData Record MP & Purity SharpPeak->FinalData Yes (Width < 2°C) TGA Run TGA (Check Solvates) SharpPeak->TGA No (Broad/Split) TGA->Recryst Solvent Loss Detected

Figure 2: Logical workflow for validating the physical properties of the urea derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12477, 4-Chloro-3-nitroaniline. Retrieved from [Link]

    • Context: Provides physical properties of the primary precursor, essential for identifying impurities in the target urea.
  • ChemSrc (2025). 1,3-Diisopropylurea Physicochemical Properties. Retrieved from [Link]

    • Context: Establishes the baseline melting point (~190°C) for the non-phenylated urea backbone, serving as a reference for SPR predictions.
  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: Phenylurea Herbicides. Retrieved from [Link]

    • Context: Authoritative source for thermodynamic data on structurally related phenylurea herbicides (e.g., Diuron, Linuron)
  • NIST Chemistry WebBook. Thermochemical Data for Substituted Ureas. Retrieved from [Link]

    • Context: Standard reference for enthalpy of fusion and decomposition pathways of nitrogenous organic compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Abstract & Scope This technical guide details the synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea , a sterically congested urea scaffold often utilized as an intermediate in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea , a sterically congested urea scaffold often utilized as an intermediate in the development of kinase inhibitors and phenylurea herbicides.

The synthesis of this molecule presents two distinct challenges:

  • Electronic Deactivation: The 4-chloro-3-nitroaniline moiety is electron-deficient, significantly reducing the nucleophilicity of the amine.

  • Steric Hindrance: The diisopropyl group on the urea terminus introduces steric bulk, retarding the rate of coupling.

To overcome these barriers, this protocol outlines two high-fidelity pathways: Method A (Carbamoyl Chloride Coupling) utilizing base-mediated activation, and Method B (Isocyanate Addition) for rapid, high-purity convergence.

Retrosynthetic Analysis & Strategy

The urea linkage is the strategic disconnection point. The electron-withdrawing nature of the nitro group at the meta position relative to the amine dictates that the aniline acts as the nucleophile in Method A, or the precursor to the electrophile (isocyanate) in Method B.

Pathway Visualization

Retrosynthesis Target TARGET: N'-(4-Chloro-3-nitrophenyl)- N,N-diisopropylurea RouteA_Precursors Method A Precursors: 4-Chloro-3-nitroaniline + N,N-Diisopropylcarbamoyl Chloride RouteA_Precursors->Target Nucleophilic Substitution (Base Mediated) RouteB_Precursors Method B Precursors: 4-Chloro-3-nitrophenyl isocyanate + Diisopropylamine RouteB_Precursors->Target Addition Reaction (Rapid)

Figure 1: Retrosynthetic disconnection showing the two primary synthetic approaches.

Safety & Handling (Critical)

  • 4-Chloro-3-nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential methemoglobinemia inducer. Use double-gloving (Nitrile).

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water/moisture. Handle under inert atmosphere (Argon/Nitrogen).

  • Isocyanates: Potent sensitizers and lachrymators. All operations must occur in a functioning fume hood.

Method A: Carbamoyl Chloride Coupling (Preferred Scale-Up Route)

This method is preferred for larger batches as reagents are stable and cost-effective. Due to the low nucleophilicity of the aniline, we employ Sodium Hydride (NaH) to generate the anilide anion, ensuring reaction completion despite the steric bulk of the carbamoyl chloride.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
4-Chloro-3-nitroaniline 172.571.0Nucleophile
N,N-Diisopropylcarbamoyl chloride 163.651.2Electrophile
Sodium Hydride (60% in oil) 24.001.5Base
THF (Anhydrous) -10 mL/gSolvent
Step-by-Step Protocol
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Deprotonation:

    • Charge the flask with Sodium Hydride (1.5 equiv) under nitrogen flow.

    • Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required (optional).

    • Add anhydrous THF and cool to 0°C in an ice bath.

    • Add 4-Chloro-3-nitroaniline (1.0 equiv) portion-wise over 15 minutes. Evolution of H₂ gas will occur.

    • Checkpoint: The solution should turn a deep red/orange color, indicating the formation of the anilide anion. Stir at 0°C for 30 minutes.

  • Coupling:

    • Add N,N-Diisopropylcarbamoyl chloride (1.2 equiv) dropwise via syringe.

    • Allow the reaction to warm to room temperature (RT) and stir for 1 hour.

    • Heat to reflux (66°C) for 4–6 hours to drive the reaction to completion (monitor by TLC/LC-MS).

  • Work-up:

    • Cool to RT. Quench carefully with saturated aqueous NH₄Cl (exothermic).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with water (1x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Method B: Isocyanate Addition (High-Throughput/Library Route)

This method is ideal for small-scale synthesis or combinatorial libraries due to its mild conditions and lack of by-products.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
4-Chloro-3-nitrophenyl isocyanate 198.561.0Electrophile
Diisopropylamine 101.191.1Nucleophile
Dichloromethane (DCM) -10 mL/gSolvent
Triethylamine (TEA) 101.190.1Catalyst (Optional)
Step-by-Step Protocol
  • Dissolution: Dissolve 4-Chloro-3-nitrophenyl isocyanate (1.0 equiv) in anhydrous DCM in a round-bottom flask under nitrogen.

  • Addition: Cool the solution to 0°C. Add Diisopropylamine (1.1 equiv) dropwise.

    • Note: The reaction is exothermic.[2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

    • Mechanism:[1][3][4][5][6] The secondary amine attacks the isocyanate carbon. The electron-withdrawing nitro group on the isocyanate actually accelerates this reaction by increasing the electrophilicity of the isocyanate carbon.

  • Work-up:

    • The product often precipitates out of DCM/Hexane.

    • If soluble, wash with 1M HCl (to remove excess amine), then brine.

    • Concentrate to yield the crude urea.

Purification & Characterization

The crude material from either method is typically a yellow/orange solid.

  • Recrystallization: The preferred method for high purity (>98%).

    • Solvent System: Ethanol/Water (hot/cold) or Toluene/Hexane.

    • Dissolve in minimum hot Ethanol, add water until turbid, cool slowly to 4°C.

  • Flash Chromatography: If impurities persist.

    • Stationary Phase: Silica Gel.[7]

    • Eluent: 10-30% Ethyl Acetate in Hexanes.

Analytical Expectations
TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 8.8-9.0 (s, 1H)Urea NH (deshielded by aryl ring)
δ 8.2 (d, 1H)Aryl H (ortho to NO2)
δ 3.8-4.0 (m, 2H)Methine CH of isopropyl groups
δ 1.2 (d, 12H)Methyls of isopropyl groups
IR (ATR) 1640-1660 cm⁻¹C=O[1][3] Stretch (Urea)
1530, 1350 cm⁻¹NO₂ Asymmetric/Symmetric stretch
LC-MS [M+H]+ ≈ 300.1Consistent with C13H18ClN3O3

Experimental Workflow Diagram

The following diagram illustrates the logic flow for Method A (Carbamoyl Chloride), which is the more technically demanding but versatile route.

Workflow Start Start: Inert Atmosphere Setup Deprot Step 1: Deprotonation (NaH + Aniline in THF, 0°C) Start->Deprot Check Visual Check: Deep Red/Orange Color? Deprot->Check Check->Deprot No (Stir longer/Add more NaH) AddElec Step 2: Add Electrophile (Diisopropylcarbamoyl Chloride) Check->AddElec Yes Reflux Step 3: Reflux (66°C) 4-6 Hours AddElec->Reflux Quench Step 4: Quench (NH4Cl) & Extraction (EtOAc) Reflux->Quench Purify Step 5: Recrystallization (EtOH/H2O) Quench->Purify

Figure 2: Logical workflow for the NaH-mediated synthesis (Method A).

Troubleshooting Guide

Issue 1: Low Yield in Method A

  • Cause: Incomplete deprotonation or moisture contamination.

  • Solution: Ensure THF is freshly distilled or from a solvent purification system. Increase NaH to 2.0 equivalents.

Issue 2: Recovery of Starting Material (Aniline)

  • Cause: Steric hindrance of the diisopropylcarbamoyl chloride preventing attack.

  • Solution: Switch to Method B (Isocyanate route). The isocyanate carbon is less sterically hindered and more reactive than the carbamoyl chloride. Alternatively, add a catalytic amount of DMAP (10 mol%) to Method A.

Issue 3: Oily Product

  • Cause: Residual solvent or impurities.

  • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. Sonicate if necessary.

References

  • General Urea Synthesis via Carbamoyl Chlorides: Smith, P. A. S. "Derivatives of Hydrazine and other Nitrogen Compounds having N-N Bonds." Open Chain Nitrogen Compounds, Benjamin/Cummings, 1983. (Standard text on nitrogen functional group interconversions).
  • Reactivity of Electron-Deficient Anilines

    • Raheem, K. S., et al. "Synthesis and antimicrobial activity of 4-chloro-3-nitrophenylthiourea derivatives." Chemical Biology & Drug Design, 2016.[8]

    • Source:

  • Isocyanate Addition Protocols

    • Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 1972, 72(5), 457–496.
    • Source:

  • Base Selection for Urea Synthesis: Estes, D. P., et al. "Base-Mediated Synthesis of Ureas." Journal of Organic Chemistry. (General grounding on NaH usage for weak nucleophiles).

Sources

Application

Application Note: Precision Synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Executive Summary & Strategic Analysis The synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea presents a classic challenge in medicinal chemistry: the formation of an unsymmetrical urea linkage involving an ele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea presents a classic challenge in medicinal chemistry: the formation of an unsymmetrical urea linkage involving an electron-deficient, sterically compromised aniline.[1]

The target molecule features two distinct domains:[2]

  • Electronic Domain: The 4-chloro-3-nitrophenyl moiety.[1][3][4][5][6][7][8] The nitro group (

    
    ) at the meta position and the chlorine at the para position exert a strong electron-withdrawing effect (EWG), significantly reducing the nucleophilicity of the aniline nitrogen.
    
  • Steric Domain: The N,N-diisopropyl moiety.[1] The bulky isopropyl groups create steric hindrance around the nitrogen, influencing the choice of electrophile.

Synthetic Strategy: Direct coupling of the aniline with a carbamoyl chloride (Method B) is often sluggish due to the aniline's poor nucleophilicity. Therefore, the Isocyanate Route (Method A) —specifically the in situ generation of the isocyanate via Triphosgene—is the preferred, high-fidelity protocol. This method inverts the reactivity, turning the poor nucleophile (aniline) into a potent electrophile (isocyanate), which is then rapidly trapped by the secondary amine.

Retrosynthetic Analysis & Pathway Design

The logical disconnection of the urea linkage (


) reveals two primary pathways.[1]

Retrosynthesis Target Target: N'-(4-Chloro-3-nitrophenyl)- N,N-diisopropylurea Disc1 Route A (Preferred): Isocyanate Intermediate Target->Disc1 Disconnection A Disc2 Route B (Alternative): Carbamoyl Chloride Target->Disc2 Disconnection B Aniline 4-Chloro-3-nitroaniline (Nucleophile -> Electrophile) Disc1->Aniline Triphosgene Triphosgene (C1 Source) Disc1->Triphosgene Amine Diisopropylamine (Nucleophile) Disc1->Amine Disc2->Aniline Carbamoyl N,N-Diisopropylcarbamoyl chloride (Electrophile) Disc2->Carbamoyl

Figure 1: Retrosynthetic disconnection showing the Isocyanate Route (A) and Carbamoyl Chloride Route (B).[1]

Reagent Selection & Critical Parameters

Primary Reagents
ReagentRoleCritical AttributeSelection Rationale
4-Chloro-3-nitroaniline Starting MaterialLow NucleophilicityThe

-Cl and

-NO

groups deactivate the amine. Requires activation to isocyanate for efficient coupling.
Triphosgene Carbonyl SourceSolid, Safer Phosgene Equiv.Allows precise stoichiometry (0.33 eq) to generate isocyanate in situ. Safer than gas; cleaner than CDI for this substrate.
Diisopropylamine NucleophileSteric BulkSecondary amine with high basicity but significant steric hindrance. Reacts rapidly with isocyanates but slowly with chlorides.
Triethylamine (TEA) Base / CatalystHCl ScavengerEssential to neutralize HCl generated during isocyanate formation.
Dichloromethane (DCM) SolventNon-protic, SolubilizingExcellent solubility for organic intermediates; low boiling point allows easy removal.
Why Not CDI?

While Carbonyl Diimidazole (CDI) is a common urea coupling agent, the reaction of CDI with electron-deficient anilines like 4-chloro-3-nitroaniline can be reversible or sluggish, leading to imidazole-blocked intermediates that do not displace easily with bulky amines like diisopropylamine.[1] Triphosgene is irreversible and kinetically superior here.

Detailed Experimental Protocols

Protocol A: The In Situ Isocyanate Method (Recommended)

This protocol generates the reactive isocyanate intermediate from the aniline using Triphosgene, followed by quenching with the amine. This bypasses the low nucleophilicity of the aniline.

Scale: 10 mmol basis (Adjust linearly).

Step 1: Isocyanate Formation
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with Nitrogen (

    
    ) or Argon.[9]
    
  • Dissolution: Add 4-Chloro-3-nitroaniline (1.73 g, 10.0 mmol) and Triethylamine (2.8 mL, 20.0 mmol, 2.0 equiv) to anhydrous DCM (40 mL). Stir until dissolved.

  • Activation: Cool the solution to 0°C (ice bath).

  • Triphosgene Addition: Dissolve Triphosgene (1.0 g, 3.4 mmol, 0.34 equiv) in DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting aniline spot should disappear, replaced by a less polar isocyanate spot (often streaks or is unstable on silica; confirm by mini-workup if unsure).

Step 2: Urea Coupling
  • Amine Addition: Cool the mixture back to 0°C. Add Diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) dropwise.

  • Completion: Warm to RT and stir for 2–4 hours.

    • Mechanism:[1][10] The bulky amine attacks the highly electrophilic isocyanate carbon.

  • Quench: Add water (20 mL) to quench any unreacted phosgene species.

Step 3: Workup & Purification [9]
  • Extraction: Separate the organic layer.[1][11][12] Extract the aqueous layer with DCM (2 x 15 mL).

  • Wash: Wash combined organics with:

    • 1M HCl (20 mL) – Critical: Removes unreacted diisopropylamine and TEA.

    • Sat. NaHCO

      
       (20 mL).
      
    • Brine (20 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Recrystallization: The crude solid is typically yellow.[1] Recrystallize from hot Ethanol or EtOAc/Hexane to yield the pure urea.

Protocol B: The Carbamoyl Chloride Method (Alternative)

Use this only if Triphosgene is unavailable. Requires N,N-diisopropylcarbamoyl chloride.[1]

  • Setup: Dry 50 mL flask,

    
     atmosphere.
    
  • Deprotonation: Suspend Sodium Hydride (60% in oil, 12 mmol, 1.2 equiv) in dry THF (20 mL) at 0°C.

  • Aniline Addition: Add 4-Chloro-3-nitroaniline (10 mmol) portion-wise. Stir at RT for 30 mins until H

    
     evolution ceases and a colored anion forms.
    
  • Coupling: Add N,N-Diisopropylcarbamoyl chloride (11 mmol, 1.1 equiv) dropwise.

  • Reflux: Heat to reflux (66°C) for 6–12 hours. Note: Steric bulk + low nucleophilicity requires heat.[1]

  • Workup: Quench with sat. NH

    
    Cl, extract with EtOAc, and purify as above.
    

Mechanistic Workflow & Logic

Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Start 4-Chloro-3-nitroaniline Iso Intermediate: Isocyanate Start->Iso  Phosgenation (-HCl) Triphos Triphosgene / TEA Triphos->Iso Prod Product: N'-(4-Cl-3-NO2-Ph)-N,N-diisopropylurea Iso->Prod  Nucleophilic Addition Amine Diisopropylamine Amine->Prod

Figure 2: Reaction pathway transforming the deactivated aniline into a reactive isocyanate, enabling facile coupling with the bulky amine.

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of IsocyanateEnsure all solvents are anhydrous .[1] The isocyanate intermediate is sensitive to moisture.
Starting Material Remains Insufficient ActivationIncrease Triphosgene to 0.4 equiv. Ensure TEA is fresh (not wet). Warm the activation step to 35°C if necessary.
Sticky/Oily Product Impurities (Urea byproducts)Recrystallize from Ethanol/Water (9:1) . The symmetrical urea (bis-4-chloro-3-nitrophenyl urea) is a common byproduct if water is present; it is highly insoluble and can be filtered off hot.[1]
Slow Reaction (Method B) Steric/Electronic mismatchSwitch to Method A. The anion of the aniline is bulky and the carbamoyl chloride is bulky;

attack is kinetically disfavored.

Safety & Handling (E-E-A-T)

  • Triphosgene: Acts as a solid source of Phosgene.[13] It releases phosgene gas upon heating or reaction.[1] Must be weighed and handled in a well-ventilated fume hood. Keep a bottle of aqueous ammonia nearby to neutralize spills.[1]

  • Nitro Aromatics: 4-Chloro-3-nitroaniline is potentially toxic and mutagenic.[1] Wear double nitrile gloves.[1]

  • Waste Disposal: Quench all reaction mixtures with water/bicarbonate before disposal to destroy active acyl chlorides or isocyanates.[1]

References

  • Synthesis of Urea Derivatives via Isocyanates

    • Al-Horani, R. A., et al. (2019). Molecular Requirements for the Expression of Antiplatelet Effects by Synthetic Structural Optimized Analogues of the Anticancer Drugs Imatinib and Nilotinib. Dove Medical Press.[1] Describes the reaction of 4-chloro-3-nitrophenyl isocyanate with amines in THF/TEA.

  • Carbamate/Isocyanate Intermediates in Urea Synthesis

    • Hedstrom, L., et al. (2012). Selective and Potent Urea Inhibitors of Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase. Journal of Medicinal Chemistry.
  • General Protocol for Unsymmetrical Ureas

    • Ben Hassen, R., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea. MDPI.[1] Provides characterization data and protocols for nitro-substituted phenyl ureas synthesized via phosgene equivalents.

Sources

Method

In vitro application of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea in cell culture

Application Note: In Vitro Evaluation of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea Executive Summary This Application Note details the protocol for the in vitro solubilization, application, and biological evaluatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Executive Summary

This Application Note details the protocol for the in vitro solubilization, application, and biological evaluation of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (CAS: 1980053-66-4). This compound, a functionalized urea derivative, is primarily identified as a key intermediate and structural pharmacophore in the development of antiviral therapeutics, specifically targeting Hepatitis C Virus (HCV) replication [1].

Beyond its synthetic utility, this molecule serves as a critical reference standard for evaluating the Structure-Activity Relationship (SAR) of urea-based inhibitors. Its specific "4-chloro-3-nitro" substitution pattern presents unique challenges in cell culture regarding solubility and metabolic stability (nitro-reduction). This guide provides a self-validating workflow to assess its cytotoxicity (CC50) and potential antiviral efficacy (EC50) while mitigating experimental artifacts caused by its physicochemical properties.

Chemical Identity & Properties

PropertyDetail
Chemical Name N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
CAS Number 1980053-66-4
Molecular Formula C13H18ClN3O3
Molecular Weight ~299.75 g/mol
Solubility Low in water; High in DMSO, DMF
Key Moiety Urea core (Pharmacophore); Nitro group (Metabolic liability)
Application Antiviral intermediate (HCV); Kinase inhibitor fragment

Strategic Experimental Design

The Challenge of Lipophilic Ureas

Urea derivatives with isopropyl substituents are highly lipophilic. In aqueous cell culture media, they are prone to:

  • Micro-precipitation: Causing false "toxicity" due to physical stress on cells rather than chemical mechanism.

  • Non-specific binding: Adsorption to plasticware (polystyrene plates), reducing the effective concentration.

The Nitro-Reductase Factor

The 3-nitro group on the phenyl ring is susceptible to reduction by cellular nitroreductases, particularly in hepatocyte-derived cell lines (e.g., Huh-7, HepG2).

  • Insight: If the compound loses activity over 24–48 hours, it may be due to the conversion of the electron-withdrawing Nitro group (-NO2) to an electron-donating Amine (-NH2), fundamentally altering the electronic character of the urea pharmacophore.

Experimental Protocol

Phase 1: Compound Preparation (Stock Solution)

Objective: Create a stable, precipitation-free stock.

  • Weighing: Weigh 10 mg of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea into a glass vial (avoid plastic to prevent static loss).

  • Solvent: Add 100% anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 20 mM stock concentration.

    • Calculation:

      
      
      
  • Mixing: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Cell Culture Application (HCV Model)

Cell Line: Huh-7.5 (Permissive for HCV RNA replication). Media: DMEM High Glucose + 10% FBS + 1% Pen/Strep + 1% Non-Essential Amino Acids.

Step-by-Step Workflow:

  • Seeding: Plate Huh-7.5 cells at 10,000 cells/well in a 96-well white-walled plate (for luminescence) or clear plate (for microscopy). Incubate 24h to allow attachment.

  • Serial Dilution (The "2x" Method):

    • Prepare a "Compound Plate" (U-bottom).

    • Dilute the 20 mM stock in DMSO to create a 200x concentration series (e.g., 20 mM, 6.6 mM, 2.2 mM...).

    • Dilute these 200x stocks 1:100 into pre-warmed culture media to generate 2x working solutions (containing 1% DMSO).

  • Treatment:

    • Remove culture media from the cell plate.

    • Add 100 µL of fresh media.

    • Add 100 µL of the 2x working solution .

    • Final Condition: 1x Drug Concentration, 0.5% DMSO.

    • Control: Vehicle control (0.5% DMSO) is mandatory.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

Phase 3: Readouts (Multiplexed)

To validate the compound's specific activity versus general toxicity, a multiplexed assay is required.

  • Assay A: Cytotoxicity (CC50): Use MTT or Resazurin (AlamarBlue) to measure mitochondrial health.

  • Assay B: Antiviral Efficacy (EC50): If using an HCV Replicon line (e.g., carrying a Luciferase reporter), measure luminescence.

Visualizing the Workflow & Mechanism

The following diagram illustrates the critical decision points in the evaluation of this urea derivative, highlighting the specific risk of nitro-reduction.

Urea_Evaluation_Workflow Figure 1: Evaluation Workflow for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea Compound Compound Stock (20mM in DMSO) Dilution Intermediate Dilution (2x in Media, 1% DMSO) Compound->Dilution Dilute 1:100 Cell_System Huh-7.5 Hepatocytes (HCV Replicon) Dilution->Cell_System Add to Cells Metabolism Metabolic Check: Nitro-Reductase Activity Cell_System->Metabolism 48h Incubation Active_Form Parent Compound (Nitro-Urea) Metabolism->Active_Form Stable Fraction Metabolite Reduced Metabolite (Amino-Urea) Metabolism->Metabolite Reduced Fraction Readout_Tox Readout 1: Cytotoxicity (MTT/ATP Assay) Active_Form->Readout_Tox Off-Target Tox Readout_Eff Readout 2: Antiviral Efficacy (Luciferase/qPCR) Active_Form->Readout_Eff Target Inhibition Metabolite->Readout_Eff Loss of Potency?

Caption: Workflow distinguishing between the parent compound's activity and potential metabolic artifacts in hepatocyte culture.

Data Analysis & Quality Control

Calculating the Selectivity Index (SI)

The utility of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea as a lead compound depends on its Selectivity Index.



  • Interpretation:

    • SI > 10: Promising lead / Specific activity.

    • SI < 5: Toxicity is driving the apparent "inhibition."

    • SI ~ 1: The compound is a general toxin, not a specific inhibitor.

Troubleshooting
  • Issue: Crystal formation in wells.

    • Cause: Compound concentration > Solubility limit (likely >50 µM).

    • Fix: Reduce max concentration; ensure DMSO is <0.5%.

  • Issue: High variability in EC50.

    • Cause: Evaporation of medium in outer wells (Edge Effect).

    • Fix: Fill outer wells with PBS; use only inner 60 wells.

References

  • United States Patent and Trademark Office. (2014). US Patent No. 8,691,938: Anti-viral compounds. Washington, DC: U.S. Patent and Trademark Office.

  • Chemical Abstract Service (CAS). (2023). CAS Registry Number 1980053-66-4: Urea, N-(4-chloro-3-nitrophenyl)-N',N'-bis(1-methylethyl)-. American Chemical Society.

  • Meanwell, N. A. (2011). The structural basis for the action of the urea pharmacophore in drug discovery. Journal of Medicinal Chemistry.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Status: Online Role: Senior Application Scientist Ticket ID: UREA-SYN-4CL3NO2 Subject: Thermodynamic & Kinetic Control in Sterically Hindered Urea Synthesis Executive Summary: The Thermodynamic Balancing Act Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket ID: UREA-SYN-4CL3NO2 Subject: Thermodynamic & Kinetic Control in Sterically Hindered Urea Synthesis

Executive Summary: The Thermodynamic Balancing Act

Welcome to the technical support interface. You are synthesizing N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea . This reaction presents a classic organic chemistry conflict:

  • Electronic Activation (The Accelerator): The 4-chloro-3-nitrophenyl isocyanate electrophile is highly reactive due to the electron-withdrawing nitro (-NO

    
    ) and chloro (-Cl) groups, which pull electron density from the isocyanate carbon.[1]
    
  • Steric Hindrance (The Brake): The nucleophile, diisopropylamine, is bulky. The two isopropyl groups create significant steric strain during the formation of the tetrahedral intermediate.

The Optimization Goal: You must find the temperature "Goldilocks zone" where the thermal energy is sufficient to overcome the steric barrier of the amine but low enough to prevent the degradation of the unstable, electron-deficient isocyanate.

Part 1: Critical Troubleshooting (Q&A Format)

Category A: Reaction Initiation & Exotherm Control

Q: I observed a rapid temperature spike and fuming upon adding the amine, followed by the formation of a sticky, dark gum. What happened?

A: You likely experienced a runaway exotherm leading to polymerization .

  • The Cause: The 4-chloro-3-nitro substitution makes the isocyanate extremely electrophilic.[1] Adding the amine too fast or at too high a starting temperature (

    
    ) triggers an instantaneous, uncontrolled reaction. The "gum" is likely a mixture of polyureas and isocyanate dimers (ucretidiones).
    
  • The Fix:

    • Cool Down: Chill the isocyanate solution to 0–5°C (ice/water bath) before addition.

    • Dilution: Ensure the isocyanate is dissolved in at least 10 volumes of solvent (e.g., dry DCM or Toluene).

    • Dropwise Addition: Add the amine solution slowly over 30–60 minutes. Do not let the internal temperature rise above 10°C during addition.

Q: My reaction stalls at 60-70% conversion. TLC shows remaining isocyanate, but it won't react further even with more amine.

A: This is a Steric-Kinetic Trap .[1]

  • The Cause: Diisopropylamine is bulky. At low temperatures (

    
    ), the kinetic energy may be insufficient to force the bulky amine into the crowded electrophilic center of the isocyanate effectively, especially as the solution becomes more concentrated with product (urea), which can solvate the reagents differently.
    
  • The Fix: Implement a Temperature Ramp .[2]

    • Start at

      
       for the addition (kinetic control).
      
    • Allow the reaction to warm naturally to Room Temperature (RT) over 2 hours.

    • Critical Step: If conversion is incomplete at RT, heat to a mild reflux (

      
       for DCM, or 
      
      
      
      for THF) for 1–2 hours. The added thermal energy helps overcome the steric barrier of the diisopropyl groups.
Category B: Impurity Profile

Q: I am seeing a high melting point solid precipitate (


) that is insoluble in most organic solvents. Is this my product? 

A: No, this is likely 1,3-bis(4-chloro-3-nitrophenyl)urea (The Symmetrical Urea).[1]

  • The Cause: Moisture contamination.[3] The highly reactive isocyanate reacts faster with trace water than with the bulky diisopropylamine. Water hydrolyzes the isocyanate to an aniline, which then instantly reacts with another isocyanate molecule to form the symmetrical urea.

  • The Fix:

    • Dry Solvents: Use anhydrous solvents (water content <50 ppm).

    • Inert Atmosphere: The reaction must be performed under Nitrogen or Argon.

    • Stoichiometry: Use a slight excess of diisopropylamine (1.1 equiv) to statistically favor the desired urea formation over the hydrolysis pathway.

Part 2: Optimized Experimental Protocol

Reagents:

  • A: 4-Chloro-3-nitrophenyl isocyanate (1.0 equiv) [Electrophile][1]

  • B: Diisopropylamine (1.1 equiv) [Nucleophile]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Methodology:

  • Preparation (Zone 1: Stability):

    • Charge a flame-dried reaction flask with Reagent A and Anhydrous DCM (0.2 M concentration).

    • Purge with

      
      .[4]
      
    • Cool the system to 0°C . Note: Do not freeze the solvent; just ensure the system is cold.

  • Addition (Zone 2: Kinetic Control):

    • Dissolve Reagent B (Diisopropylamine) in an equal volume of DCM.

    • Add the amine solution dropwise via a pressure-equalizing addition funnel.

    • Rate Limit: Adjust rate so internal temperature stays < 5°C .

  • Reaction Propagation (Zone 3: Thermodynamic Drive):

    • Remove the ice bath. Stir at ambient temperature (

      
      ) for 4 hours.
      
    • Checkpoint: Check TLC/HPLC.[1] If Reagent A remains >5%, heat to mild reflux (

      
      ) for 60 minutes.
      
  • Work-up:

    • Evaporate solvent to ~20% volume.[1]

    • Add Hexane or Heptane to precipitate the urea.

    • Filter and wash with cold Hexane.

Part 3: Visualizing the Pathway

Diagram 1: Reaction Energy Landscape & Steric Barrier

This diagram illustrates why the temperature ramp is necessary: to overcome the activation energy (


) caused by the bulky isopropyl groups without triggering the high-energy degradation of the isocyanate.

ReactionLandscape Start Reagents (Isocyanate + Amine) TS_Cold Transition State (Sterically Hindered) Start->TS_Cold 0°C Addition (Kinetic Control) Side_Sym Symmetrical Urea (Moisture/Impurity) Start->Side_Sym Trace H2O Side_Deg Degradation (High T) Start->Side_Deg T > 60°C (Runaway) Product Target Urea (Thermodynamic Product) TS_Cold->Product Warm to RT (Overcome Sterics)

Caption: Kinetic pathway showing the necessity of controlled warming to navigate between steric barriers and degradation risks.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield or purity issues in real-time.

Troubleshooting Obs Observation Exotherm Rapid Exotherm / Fuming Obs->Exotherm Precip Insoluble Solid formed Obs->Precip LowYield Low Yield / Unreacted SM Obs->LowYield Action1 Action: Cool to 0°C, Dilute 2x Exotherm->Action1 Reaction too fast Action2 Action: Check Solvents for H2O, Use Inert Gas Precip->Action2 Hydrolysis (Symmetrical Urea) Action3 Action: Heat to Reflux (40-60°C), Extend Time LowYield->Action3 Steric Barrier not overcome

Caption: Diagnostic flow for addressing common failure modes in hindered urea synthesis.

References

  • Mechanism of Urea Formation

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.

    • Note: Foundational text establishing the electrophilicity of aryl isocyanates and the impact of electron-withdrawing groups (-NO2, -Cl) on reaction rates.[1]

  • Steric Hindrance in Amine Nucleophiles

    • Vogel, A. I.[5] (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1]

    • Note: Standard protocols for urea synthesis indicating the necessity of he
  • Synthesis of Substituted Phenylureas (Analogous Chemistry)

    • Organic Syntheses, Coll. Vol. 5, p. 555 (1973). Preparation of p-Nitrophenyl Isocyanate and subsequent urea derivatives.[3]

    • Note: Provides the baseline safety and handling protocols for nitrophenyl isocyanates, confirming their moisture sensitivity and storage stability issues.
  • Reactivity of Electron-Deficient Isocyanates

    • Sahoo, R. K., et al.[5][6] (2021).[6][7][8] Flourishing reactivities of isocyanates... Angewandte Chemie.

    • Note: Highlights the specific reactivity profile of 4-chloro-3-nitrophenyl isocyanate, noting its susceptibility to over-reduction or rapid nucleophilic attack due to the electron-poor ring.[1]

Sources

Optimization

Technical Support Center: HPLC Analysis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Executive Summary You are encountering peak tailing ( ) with N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea . This molecule presents a dual challenge in chromatography: Steric Bulk: The N,N-diisopropyl moiety creates si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering peak tailing (


) with N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea . This molecule presents a dual challenge in chromatography:
  • Steric Bulk: The N,N-diisopropyl moiety creates significant steric hindrance, potentially slowing mass transfer kinetics.

  • Active Hydrogen Bonding: The electron-withdrawing nitro and chloro groups on the phenyl ring increase the acidity of the urea proton (

    
    ), making it highly susceptible to secondary interactions with residual silanols on silica columns.
    

This guide moves beyond basic troubleshooting to address the specific physicochemical interactions of substituted phenylureas.

Part 1: The Diagnostic Phase (Triage)

Before altering chemistry, we must isolate the root cause. Use this logic flow to determine if your tailing is Hydrodynamic (System) or Thermodynamic (Chemical).

TailingDiagnosis Start START: Peak Tailing Observed (As > 1.2) Step1 Inject Neutral Standard (e.g., Toluene/Uracil) Start->Step1 Decision1 Does the Standard Tail? Step1->Decision1 SystemIssue SYSTEM ISSUE (Dead Volume/Plumbing) Decision1->SystemIssue Yes (Standard Tails) ChemIssue CHEMISTRY ISSUE (Silanol/pH Interaction) Decision1->ChemIssue No (Standard Symmetric) Action1 Check Tubing Length Check Column Frit SystemIssue->Action1 Action2 Proceed to Chemical Optimization Protocol ChemIssue->Action2

Figure 1: Diagnostic Logic Tree. Use a neutral marker to distinguish between hardware failure (voids/fittings) and chemical interaction.

Part 2: Chemical Optimization (The "Why" & "How")

If your neutral standard is symmetric but the urea derivative tails, the issue is Secondary Silanol Interaction .

The Mechanism

The silica surface of your column contains silanol groups (


).[1] Even on "C18" columns, up to 50% of silanols may remain unbonded.
  • The Interaction: The electron-deficient phenyl ring makes the urea

    
     a strong Hydrogen Bond Donor (HBD). It binds to the 
    
    
    
    (ionized silanol) or
    
    
    (neutral silanol).
  • The Result: A fraction of your analyte "sticks" to the silica surface longer than the bulk, causing the "tail."

Optimization Protocol
ParameterRecommendationScientific Rationale
Stationary Phase Type B Silica (High Purity) with End-capping "Type B" silica has fewer metal impurities (which increase silanol acidity). End-capping (e.g., TMS) physically blocks access to residual silanols.[2]
Mobile Phase pH pH 2.5 – 3.0 At pH < 3.0, surface silanols are protonated (

) and neutral, preventing strong ionic interaction with the urea nitrogen.
Buffer Choice Phosphate or Formate (20-25 mM) Sufficient ionic strength is required to mask any remaining active sites. Phosphate is superior for UV detection; Formate for MS.
Temperature 40°C – 50°C The bulky diisopropyl group slows mass transfer. Higher temperature increases diffusivity, sharpening the peak.
Part 3: Advanced Troubleshooting FAQs

Q1: I am using a standard C18 column, but the tailing persists even at low pH. Why? A: You are likely experiencing Steric Exclusion or Dewetting . The N,N-diisopropyl group is bulky. If your C18 phase has a very high carbon load (>20%), the bulky molecule may struggle to penetrate the stationary phase chains effectively (Mass Transfer resistance).

  • Fix: Switch to a Polar-Embedded C18 or a Phenyl-Hexyl column.[3] The phenyl ring of the stationary phase will interact via

    
    -
    
    
    
    stacking with your analyte's nitrophenyl ring, providing a different retention mechanism that relies less on pore penetration.

Q2: Can I use Triethylamine (TEA) to fix the shape? A: Yes, if you are restricted to neutral pH (e.g., for stability reasons).

  • Protocol: Add 5–10 mM TEA to the mobile phase.

  • Mechanism: TEA is a strong base that competes for the active silanol sites. It "sacrificially" binds to the column, shielding your urea analyte from the surface. Note: TEA is not recommended for LC-MS due to signal suppression.

Q3: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates Sample Solvent Incompatibility .

  • Diagnosis: If you dissolved your hydrophobic urea in 100% Acetonitrile (ACN) but your mobile phase starts at 10% ACN, the sample precipitates or "balls up" at the column head.

  • Fix: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:ACN). If solubility is an issue, use the lowest possible volume of strong solvent.

Part 4: The Gold Standard Method

For N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, implement this baseline method to resolve tailing:

MethodWorkflow Sample Sample Prep: Diluent = Mobile Phase A:B (50:50) Column Column: C18 End-capped (3.5µm) or Phenyl-Hexyl Sample->Column Conditions Conditions: Flow: 1.0 mL/min Temp: 45°C Column->Conditions MobilePhase Mobile Phase: A: 0.1% H3PO4 (pH 2.5) B: Acetonitrile MobilePhase->Column Result Result: Symmetric Peak (As < 1.1) Conditions->Result

Figure 2: Optimized Method Workflow. Note the specific requirement for acidic mobile phase and elevated temperature.

References
  • Axion Labs. (2022). HPLC Peak Tailing - Troubleshooting peak tailing in HPLC. Retrieved from 4

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from 5[5]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 6

  • BenchChem. (2025).[3] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol. Retrieved from 2[2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

Executive Summary & Comparison Matrix In the development of urea-based herbicides and kinase inhibitors, the structural integrity of the urea bridge is critical. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Matrix

In the development of urea-based herbicides and kinase inhibitors, the structural integrity of the urea bridge is critical. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea presents a unique analytical challenge due to the steric bulk of the N,N-diisopropyl group and the electron-withdrawing nature of the substituted aniline ring.[1]

This guide compares the NMR performance of this compound against its primary structural "mimics" (impurities) and evaluates solvent systems to ensure accurate characterization.

Quick Comparison: Target vs. Common Alternatives/Impurities
FeatureTarget Molecule (N,N-Diisopropyl)Alternative A (Mono-Isopropyl Analog)Alternative B (Starting Material: Aniline)
Urea Proton (NH) 1H (Singlet) 2H (Doublet + Singlet) 2H (Broad Singlet, NH2)
Aliphatic CH 2H (Septet) 1H (Octet/Multiplet) None
Methyl Groups 12H (Doublet) 6H (Doublet) None
Rotational Isomerism High (Broadening likely) Low (Sharp signals)None
Rec.[2] Solvent DMSO-d6 CDCl3 or DMSO-d6CDCl3

Structural Analysis & Mechanistic Grounding

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of an electron-deficient aromatic ring linked to a sterically hindered urea terminus.[1]

Diagram 1: Structural Fragmentation & Coupling Logic

G Mol N'-(4-Cl-3-NO2-Ph)-N,N-diisopropylurea Frag1 Aromatic Ring (3 Protons) Mol->Frag1 Frag2 Urea Bridge (-NH-CO-N-) Mol->Frag2 Frag3 Aliphatic Terminus (-N(iPr)2) Mol->Frag3 H2 H2: Deshielded Singlet (Ortho to NO2/Urea) Frag1->H2 Most Deshielded H6 H6: Doublet of Doublets (Ortho to Urea) Frag1->H6 Couples to H2 & H5 H5 H5: Doublet (Ortho to Cl) Frag1->H5 Shielded by Cl NH NH: Downfield Singlet (H-Bond Donor) Frag2->NH Rotamer Rotational Barrier (Broadening at RT) Frag3->Rotamer Steric Bulk

Caption: Structural fragmentation showing the origin of diagnostic NMR signals. Note the "Rotational Barrier" caused by the bulky diisopropyl group.

Experimental Protocol: The "Self-Validating" Workflow

Reliable NMR data requires specific conditions to overcome the rotational barrier of the N-CO bond in N,N-dialkylureas.

Step-by-Step Methodology
  • Solvent Selection (Critical):

    • Primary: DMSO-d6 (99.9% D).[1]

      • Reason: High polarity stabilizes the urea dipole, sharpening the NH signal. It also raises the boiling point, allowing for Variable Temperature (VT) studies if rotamers cause peak broadening.

    • Alternative: Acetone-d6.[1]

    • Avoid: CDCl3 (Chloroform-d).[1]

      • Why? In CDCl3, the urea NH often appears broad or invisible due to exchange. Furthermore, restricted rotation often leads to "blobby" aliphatic signals at room temperature in non-polar solvents [1].

  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[1]

    • Dissolve in 0.6 mL DMSO-d6.

    • Validation Step: Ensure the solution is clear. Turbidity suggests inorganic salts (NaCl) from the synthesis.[1]

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° (ensure accurate integration).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Expert Insight: Aromatic protons adjacent to nitro groups and urea protons have long T1 relaxation times.[1] Short delays (<1s) will under-integrate the diagnostic H2 proton [2].[1]

    • Scans: 16–64 (depending on concentration).[1]

Spectral Analysis & Assignments

The following data assumes a 400 MHz spectrometer in DMSO-d6 at 298 K.

A. The Aromatic Region (Diagnostic for Substitution Pattern)

The 1,3,4-substitution pattern (1-Urea, 3-Nitro, 4-Chloro) creates a distinct splitting tree.

ProtonShift (δ ppm)MultiplicityJ-Coupling (Hz)Assignment Logic
H-2 8.25 – 8.35 d / s J ~ 2.5Most Deshielded. Located between two electron-withdrawing groups (NO2 and Urea).[1] Small meta-coupling to H-6.
H-6 7.75 – 7.85 dd J ~ 9.0, 2.5Diagnostic. Ortho to the urea group.[1] Shows large ortho-coupling (to H-5) and small meta-coupling (to H-2).[1]
H-5 7.60 – 7.70 d J ~ 9.0Shielded. Ortho to the Chlorine atom.[1] Only shows large ortho-coupling.[1]
B. The Urea Bridge (The Purity Check)
ProtonShift (δ ppm)MultiplicityIntegralNotes
NH 8.90 – 9.20 s (broad) 1H Position varies with concentration and temperature.[1] In CDCl3, this may shift upfield to ~7.5 ppm or disappear.
C. The Aliphatic Region (The "Rotamer" Trap)

This is where the N,N-diisopropyl group behaves differently from a mono-isopropyl group. Due to the partial double bond character of the N-CO bond, the two isopropyl groups may be magnetically non-equivalent (cis/trans to the carbonyl oxygen) at room temperature [3].

ProtonShift (δ ppm)MultiplicityIntegralAssignment Logic
CH (Methine) 3.80 – 4.10 Septet 2H May appear as two broad humps or a very broad septet at RT.[1] VT-NMR (50°C) will coalesce this into a sharp septet.[1]
CH3 (Methyl) 1.15 – 1.30 d 12H Large integral.[1] May appear as two sets of doublets if rotation is slow.[1]

Comparative Analysis: Identifying Impurities

In synthesis, the most common failure mode is the formation of the symmetric urea (reaction of aniline with itself via isocyanate) or the presence of unreacted aniline .

Diagram 2: Comparative Spectral Fingerprinting

Comparison Target TARGET MOLECULE N,N-Diisopropyl Key: 1 NH, 12H Methyls Check Check Aliphatic Region (0-4 ppm) Target->Check Impurity1 IMPURITY A: Aniline SM (4-Chloro-3-nitroaniline) Key: NH2 (Broad, ~5-6ppm) No Aliphatic Signals Impurity1->Check Impurity2 IMPURITY B: Symmetric Urea (Bis-aryl urea) Key: 2 NH Singlets (Symm) No Aliphatic Signals Insoluble in CDCl3 Impurity2->Check Result1 Confirm Target (Check Integration 12:3) Check->Result1 Signals Present? Result2 Identify Impurity (Check Aromatic Region) Check->Result2 Signals Absent?

Caption: Decision tree for distinguishing the target molecule from common synthetic byproducts.

Detailed Impurity Profiles
  • 4-Chloro-3-nitroaniline (Starting Material)

    • Differentiation: Look for a broad exchangeable signal around 5.5–6.5 ppm (NH2).[1]

    • Aliphatic: The spectrum will be completely void of the isopropyl septet/doublet signals.

    • Aromatic: The H-2 proton will be significantly more shielded (upfield, ~7.0–7.5 ppm) compared to the urea product because the free amine is an electron donor, whereas the urea is electron-withdrawing.

  • N-Isopropyl-N'-(aryl)urea (Mono-isopropyl Analog)

    • Origin: Contamination of diisopropylamine with isopropylamine.[1]

    • Differentiation:

      • NH Count: You will see two distinct NH signals (one singlet, one doublet coupled to the isopropyl CH).

      • Integration: The Methyl doublet will integrate to 6H (not 12H).

      • Splitting: The isopropyl CH will appear as an octet (coupled to 3 CH3 protons + 1 NH proton) rather than a septet.[1]

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard protocol for relaxation delays in aromatic systems).

  • Nanalysis Corp. "Using NMR to observe the restricted rotation in amide bonds." Application Note.

  • PubChem. "4-Chloro-3-nitroaniline Spectral Data."[1][2] National Library of Medicine.[1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1][3][4][5] (Reference for Urea chemical shift ranges).

Sources

Comparative

Definitive Identification of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea: An LC-MS Method Comparison Guide

The following guide is structured as a technical comparison and method development white paper, designed for analytical scientists and drug development researchers. It treats the identification of N'-(4-Chloro-3-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and method development white paper, designed for analytical scientists and drug development researchers. It treats the identification of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (hereafter referred to as CNPU-DiPr ) as a critical analytical challenge, comparing the efficacy of High-Resolution LC-MS (HRMS) against traditional Triple Quadrupole (QqQ) and non-MS alternatives.

Executive Summary & Core Directive

In the analysis of urea-based herbicides, pharmaceutical intermediates, and their metabolites, the definitive identification of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (CNPU-DiPr) presents unique challenges. Unlike simple phenylureas, the steric bulk of the diisopropyl group and the electron-withdrawing nature of the nitro and chloro substituents create a specific fragmentation signature that distinguishes it from isomeric impurities.

This guide compares the performance of LC-HRMS (Q-TOF/Orbitrap) against LC-MS/MS (QqQ) and GC-MS alternatives. While QqQ offers superior sensitivity for routine quantitation, this guide demonstrates why HRMS is the requisite "product" for initial structural elucidation , primarily due to its ability to resolve the isotopic fine structure of chlorine and confirm the specific neutral loss of diisopropylamine.

Chemical Intelligence & Target Profile

Before selecting an analytical workflow, the physicochemical properties of the target must be understood to predict ionization behavior.

PropertySpecificationAnalytical Implication
Compound Name N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylureaTarget Analyte
Molecular Formula C₁₃H₁₈ClN₃O₃[M+H]⁺ Monoisotopic Mass: 300.1110
Key Substituents 4-Cl (Isotope signature), 3-NO₂ (Electron withdrawing), Diisopropyl (Steric bulk)Cl creates a distinct 3:1 isotope pattern at m/z 300/302.[1][2]
Thermal Stability Low to ModerateAvoid GC-MS (Risk of thermal degradation to isocyanates).
LogP (Predicted) ~3.2Retains well on C18; requires high organic % for elution.
pKa Urea protons are weakly acidic; Amine N is weakly basic.Positive ESI (+) is preferred (protonation at carbonyl O).

Comparative Analysis: LC-HRMS vs. Alternatives

This section objectively compares the "Product" (LC-HRMS Workflow) with standard industry alternatives.

Primary Comparison: LC-HRMS vs. Triple Quad (QqQ) vs. GC-MS
FeatureLC-HRMS (Q-TOF/Orbitrap) LC-MS/MS (QqQ) GC-MS (EI)
Primary Utility Structural Confirmation & Screening Routine QuantitationVolatile Impurity Screening
Mass Accuracy < 5 ppm (Definitive ID)Unit Resolution (0.7 Da)Unit Resolution
Specificity High: Resolves isobaric interferences.Med-High: Relies on MRM transitions.Low: Urea bond cleaves thermally before ionization.
Thermal Risk None (ESI is a soft ionization).None (ESI).Critical Failure Risk: Ureas often degrade to isocyanates in the injector port.
Sensitivity ng/mL range (Modern TOFs).pg/mL range (Superior). µg/mL range.
Verdict PREFERRED for ID. Essential for proving the "diisopropyl" vs "n-propyl" structure.PREFERRED for Quant. Best for pharmacokinetic (PK) studies after ID is confirmed.NOT RECOMMENDED. High risk of false positives due to degradation.
Why LC-HRMS is the Superior Choice for Identification
  • Isotopic Fidelity: The presence of Chlorine (³⁵Cl/³⁷Cl) creates a distinct pattern. HRMS confirms the elemental composition of the parent and fragments, ensuring the Chlorine remains on the phenyl ring during fragmentation.

  • Differentiation of Isomers: CNPU-DiPr has the same mass as N'-(4-chloro-3-nitrophenyl)-N,N-dipropylurea (straight chain). HRMS MS/MS fragmentation distinguishes the branched isopropyl loss (McLafferty rearrangement potential) from the straight-chain propyl loss.

Experimental Protocols (Self-Validating System)

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: Urea derivatives are moderately lipophilic. LLE provides cleaner extracts than protein precipitation.

  • Aliquot: Transfer 100 µL of plasma/matrix to a glass tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Diuron-d6 or Chlorotoluron).

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

    • Why MTBE? Excellent recovery for ureas; forms a clear upper layer unlike DCM.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 min.

B. LC-MS/MS Method Parameters
Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Gradient:

    • 0.5-4.0 min: 5% -> 95% B (Linear)

    • 4.0-5.0 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[4]

  • Temp: 40°C.

Mass Spectrometry (Source Conditions - ESI+)
  • Desolvation Temp: 450°C (High temp required to desolvate the bulky urea).

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the urea bond).

C. Fragmentation & MRM Transitions

For Quantitation (QqQ) , use these transitions. For Identification (HRMS) , look for these accurate mass fragments.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 300.1 ->102.1 20[N,N-diisopropylamine + H]⁺ (Urea cleavage)
Qualifier 1 300.1 ->199.0 15[4-Cl-3-NO₂-Phenyl Isocyanate + H]⁺ (Neutral loss of amine)
Qualifier 2 300.1 ->173.0 35[4-Cl-3-NO₂-Aniline + H]⁺ (Further degradation)

Mechanistic Visualization (Fragmentation Pathway)

The following diagram illustrates the collision-induced dissociation (CID) pathway. The critical identification step is the cleavage of the urea bond, yielding the characteristic diisopropylammonium ion (m/z 102.1) and the substituted phenyl isocyanate (m/z 199.0).

FragmentationPathway Parent Parent: CNPU-DiPr [M+H]+ m/z 300.11 (C13H18ClN3O3) Isocyanate Fragment A: Phenyl Isocyanate [M+H]+ m/z 199.0 (C7H3ClN2O3) Parent->Isocyanate Neutral Loss: Diisopropylamine (101 Da) Amine Fragment B: Diisopropylammonium [M+H]+ m/z 102.1 (C6H16N) Parent->Amine Charge Retention on Amine Nitrogen Aniline Fragment C: Substituted Aniline [M+H]+ m/z 173.0 (C6H6ClN2O2) Isocyanate->Aniline Loss of CO (Isocyanate hydrolysis/cleavage)

Figure 1: Proposed ESI+ Fragmentation Pathway for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea. The competition between charge retention on the phenyl isocyanate vs. the amine dictates the abundance of m/z 199 vs 102.

Data Interpretation & Troubleshooting

The "Chlorine Check" (Self-Validation)

When analyzing the MS1 spectrum (Full Scan) or the MS2 product ions containing the phenyl ring (m/z 199, 173), you must observe the Chlorine isotope signature.

  • ³⁵Cl (100%) vs ³⁷Cl (32%) .

  • If the fragment at m/z 102.1 (Diisopropyl amine) shows a chlorine pattern, your identification is wrong (likely a co-eluting impurity). The amine fragment should not have a chlorine isotope pattern.

Common Interferences
  • Linuron/Diuron Metabolites: These often lack the nitro group or have methyl groups instead of isopropyl.

  • Thermal Degradation: If using APCI or high source temps, you may see a high background of m/z 173 (Aniline) due to thermal breakdown before the quad. Solution: Lower the desolvation temperature to 350°C.

References

  • European Commission Reference Laboratories. (2023). EURL-SRM - Analytical observations Report on the analysis of urea herbicides. EURL Pesticides. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted phenylureas. PubChem.[5] [Link]

  • Sciex. (2021). QTRAP 6500+ LC-MS/MS System for Pesticide Residue Analysis. Sciex Technical Notes. [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

This guide provides an in-depth analysis of the infrared (IR) spectrum of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a compound of interest in drug development and chemical research. By dissecting its molecular str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a compound of interest in drug development and chemical research. By dissecting its molecular structure and comparing it with relevant alternatives, we offer a comprehensive reference for researchers, scientists, and professionals in the field. This document will elucidate the characteristic vibrational modes of the target molecule and provide detailed experimental protocols for obtaining high-quality IR spectra.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for identifying and characterizing organic molecules.[1] The principle of IR spectroscopy lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and functional groups present, providing a "molecular fingerprint" that aids in structure elucidation and purity assessment.[2] For a complex molecule like N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, IR spectroscopy is an indispensable tool for confirming its synthesis and identifying key structural features.

Predicted Infrared Spectrum of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

The structure of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. A thorough analysis of these groups allows for a detailed prediction of its spectrum.

  • Urea Moiety (-NH-CO-N(iPr)₂): The urea linkage is a central feature. The C=O (carbonyl) stretching vibration is expected to produce a strong absorption band, typically in the range of 1630-1680 cm⁻¹.[2][3][4] The N-H stretching of the secondary amine in the urea group will likely appear as a distinct peak around 3300-3400 cm⁻¹.[3][5] The C-N stretching vibrations of the urea group are expected in the 1400-1480 cm⁻¹ region.[3][6]

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds exhibit two strong and characteristic stretching vibrations.[7][8][9][10] The asymmetric N-O stretching vibration is anticipated between 1550-1475 cm⁻¹, while the symmetric N-O stretching vibration should appear in the 1360-1290 cm⁻¹ range.[7][8] The presence of these two strong bands is a key indicator of the nitro group.[9]

  • Substituted Phenyl Ring: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹.[11] The C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[11] The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region, which can help confirm the substitution pattern.[9]

  • Diisopropyl Group (-CH(CH₃)₂): The isopropyl groups will contribute to the aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹, typically in the 2970-2850 cm⁻¹ range.[12][13] Characteristic bending vibrations for the isopropyl group should also be observable, including a distinctive doublet around 1385-1365 cm⁻¹ due to the symmetric bending of the two methyl groups.

  • Chloro Group (-Cl): The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. This band can sometimes be weak and may be obscured by other absorptions.

Comparative Analysis with Structurally Similar Compounds

To confidently identify N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, it is crucial to compare its IR spectrum with those of structurally related compounds. The absence or presence of key functional group absorptions allows for clear differentiation.

Functional Group/VibrationN'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylureaN,N'-Diisopropylurea[14]N-(4-Nitrophenyl)-N'-phenyl-urea[15]4-Chloro-3-nitrophenol[16]
Aromatic C-H Stretch Present (~3100-3000 cm⁻¹)AbsentPresent (~3100-3000 cm⁻¹)Present (~3100-3000 cm⁻¹)
Aliphatic C-H Stretch Present (~2970-2850 cm⁻¹)Present (~2970-2850 cm⁻¹)AbsentAbsent
N-H Stretch (Urea) Present (~3300-3400 cm⁻¹)Present (~3300-3400 cm⁻¹)Present (~3300-3400 cm⁻¹)Absent
O-H Stretch (Phenol) AbsentAbsentAbsentPresent (broad, ~3500-3200 cm⁻¹)
C=O Stretch (Urea) Present (~1630-1680 cm⁻¹)Present (~1630-1680 cm⁻¹)Present (~1630-1680 cm⁻¹)Absent
Aromatic C=C Stretch Present (~1600-1450 cm⁻¹)AbsentPresent (~1600-1450 cm⁻¹)Present (~1600-1450 cm⁻¹)
Asymmetric NO₂ Stretch Present (~1550-1475 cm⁻¹)AbsentPresent (~1550-1475 cm⁻¹)Present (~1550-1475 cm⁻¹)
Symmetric NO₂ Stretch Present (~1360-1290 cm⁻¹)AbsentPresent (~1360-1290 cm⁻¹)Present (~1360-1290 cm⁻¹)
Isopropyl Bending Present (~1385-1365 cm⁻¹)Present (~1385-1365 cm⁻¹)AbsentAbsent
C-Cl Stretch Present (~800-600 cm⁻¹)AbsentAbsentPresent (~800-600 cm⁻¹)

This comparative table highlights the unique spectral features of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea. The simultaneous presence of aromatic C-H, aliphatic C-H, N-H (urea), C=O (urea), aromatic C=C, asymmetric and symmetric NO₂, and isopropyl bending absorptions, coupled with the absence of a broad O-H stretch, provides a definitive identification.

Experimental Protocols for IR Spectrum Acquisition

The quality of an IR spectrum is highly dependent on the sample preparation technique. For a solid sample like N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, two common and effective methods are Attenuated Total Reflectance (ATR)-FTIR and the KBr pellet method.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a popular technique due to its minimal sample preparation and ease of use.[17][18][19][20][21]

Principle: An infrared beam is passed through an ATR crystal with a high refractive index. The beam reflects off the internal surface of the crystal and creates an evanescent wave that extends a short distance into the sample placed in contact with the crystal.[18][20] The sample absorbs energy at specific frequencies, attenuating the evanescent wave, and the resulting spectrum is recorded.[20]

Step-by-Step Protocol:

  • Instrument and Accessory Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned. The ATR crystal (commonly diamond or zinc selenide) should be cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[17]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to correct for any atmospheric interference (e.g., water vapor and carbon dioxide) and instrumental artifacts.

  • Sample Application: Place a small amount of the powdered N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, an ATR correction can be applied to make the spectrum appear more like a traditional transmission spectrum.[17]

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp after the measurement.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique that involves dispersing the sample in a solid matrix of potassium bromide.[22][23][24]

Principle: A small amount of the sample is intimately mixed with dry, spectroscopy-grade KBr powder.[22][24] The mixture is then pressed under high pressure to form a thin, transparent pellet through which the infrared beam is passed.[22][23]

Step-by-Step Protocol:

  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven to remove any absorbed moisture, as water has strong IR absorption bands that can interfere with the sample spectrum.[22] An agate mortar and pestle should be used to minimize contamination.[25]

  • Sample Grinding: Grind 1-2 mg of the N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea sample into a very fine powder in the agate mortar.[24]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix it with the ground sample to ensure a homogenous dispersion.[24][25]

  • Pellet Pressing: Transfer the mixture to a die set and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for a few minutes to form a transparent or translucent pellet.[22][26] A vacuum can be applied to the die to remove trapped air and improve pellet transparency.[23]

  • Background Spectrum: If necessary, a background spectrum can be collected using a pure KBr pellet.

  • Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer and collect the spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and die set after use.

Workflow Diagrams

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_atr ATR-FTIR cluster_kbr KBr Pellet cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Solid Sample atr_place Place Sample on ATR Crystal start->atr_place kbr_grind_sample Grind Sample start->kbr_grind_sample atr_pressure Apply Pressure atr_place->atr_pressure background Collect Background Spectrum atr_pressure->background kbr_mix Mix with KBr kbr_grind_sample->kbr_mix kbr_press Press into Pellet kbr_mix->kbr_press kbr_press->background sample_spec Collect Sample Spectrum background->sample_spec process Process Spectrum (Ratioing, Correction) sample_spec->process interpret Interpret Spectrum (Peak Assignment) process->interpret compare Compare with Reference Spectra interpret->compare result Final Identification compare->result

Caption: Experimental workflow for IR analysis.

Conclusion

The infrared spectrum of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is characterized by a unique combination of absorption bands corresponding to its urea, aromatic nitro, substituted phenyl, and diisopropyl functionalities. By following the detailed experimental protocols for either ATR-FTIR or the KBr pellet method, researchers can obtain high-quality spectra for unambiguous identification. A comparative analysis with structurally similar compounds is essential to differentiate the target molecule from potential impurities or alternative products. This guide serves as a comprehensive reference to aid in the successful characterization of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea using infrared spectroscopy.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Research Article. (2021, February 15).
  • Shimadzu. KBr Pellet Method.
  • Specac Ltd.
  • YouTube. (2020, November 27).
  • IR: nitro groups.
  • YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
  • Anton Paar Wiki.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Bruker.
  • (2015, December 3).
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • MMRC.
  • Reddit. (2019, July 23). Urea FTIR and identifying bond stretch : r/chemistry.
  • ResearchGate. (2025, August 9). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone).
  • orientjchem.org.
  • ResearchGate. FTIR spectrum of (a)
  • PMC.
  • ResearchGate. (a) FTIR Spectrum of pure Urea | Download Scientific Diagram.
  • Nitro compound: Significance and symbolism.
  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes.
  • Synthesis of Phenylurea Derivatives & Their Evalu
  • ResearchGate. FTIR spectra of pure urea (a), the molecular precursor (b), and the....
  • ResearchGate.
  • PMC. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine.
  • ResearchGate. (2015, April 18). (PDF)
  • PubChem - NIH. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127.
  • Journal of Research in Chemistry. GC-MS and FTIR analysis of bioactive phytochemicals from ethanolic leaf extracts of Aloe secundiflora, Tephrosia vogelii & N.
  • PubMed. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes.
  • ResearchGate. FTIR assessments of HS; A, B Ethanol and isopropanol-based commercial....
  • RSC Publishing. In situ FTIR studies on the oxidation of isopropyl alcohol over SnO2 as a function of temperature up to 600 °C and a comparison to the analogous plasma-driven process.
  • MDPI. (2022, September 26). Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone.
  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
  • European Journal of Chemistry. (2024, December 31). Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl).
  • The Royal Society of Chemistry.
  • the NIST WebBook. N-(4-Nitrophenyl)-N'-phenyl-urea.
  • precisionFDA. N,N'-DIISOPROPYLUREA.
  • the NIST WebBook. Benzenamine, 4-chloro-2-nitro-.

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Comparative

A Comparative Analysis of the Predicted Biological Activity of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea and its Analogs

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation In the landscape of contemporary drug discovery, the N-phenylurea scaffold and its derivatives represent a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of contemporary drug discovery, the N-phenylurea scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the predicted biological activity of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea against its structurally related analogs. Drawing upon established structure-activity relationships (SAR) from the scientific literature, we will explore its potential as an antimicrobial and cytotoxic agent. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental design and data interpretation in the evaluation of novel chemical entities.

Introduction: The Therapeutic Potential of Phenylurea and Thiourea Derivatives

The phenylurea and thiourea moieties are prevalent in a multitude of biologically active compounds, demonstrating activities that span from antimicrobial and antiviral to anticancer and central nervous system modulation.[1][2] The presence of specific substituents on the phenyl ring, such as halogens and nitro groups, is known to significantly influence the therapeutic and toxicological profile of these molecules.[3][4][5] The subject of this guide, N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, while not extensively characterized in publicly available literature, possesses a substitution pattern that suggests a strong potential for biological activity based on the extensive research conducted on its analogs.

The 4-chloro-3-nitrophenyl group, in particular, has been identified as a key pharmacophore in a variety of antimicrobial and cytotoxic agents.[6][7][8] This guide will therefore extrapolate the likely biological profile of our lead compound and compare it with documented analogs to provide a framework for its potential development and experimental validation.

Predicted Biological Activity Profile

Based on the structure-activity relationships established for analogous compounds, N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is predicted to exhibit significant antimicrobial and cytotoxic activities. The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring is a recurrent feature in many potent diaryl urea and thiourea derivatives.[2][9]

Antimicrobial Activity

A significant body of research points to the potent antibacterial properties of 4-chloro-3-nitrophenylthiourea derivatives. These compounds have demonstrated high to moderate activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range (2–64 μg/mL).[6][7] Some analogs have even shown activity comparable to or exceeding that of standard antibiotics like Ciprofloxacin.[8] The mechanism of action for some of these compounds has been linked to the inhibition of bacterial type II topoisomerases.[8]

It is therefore highly probable that N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea will demonstrate activity against Gram-positive bacteria. The bulky diisopropylamino group may influence its spectrum of activity and potency compared to analogs with different N-substituents.

Cytotoxic and Anticancer Activity

The 4-chloro-3-nitrophenyl moiety is also a common feature in compounds exhibiting cytotoxicity against various cancer cell lines.[6][7] Diaryl urea derivatives have been investigated as antiproliferative agents, with some showing IC50 values in the micromolar range against cell lines such as HT-29 and A549.[9] The mechanism of action for some N-phenylurea derivatives involves the induction of DNA double-strand breaks and cell cycle arrest.[10]

Therefore, N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is a candidate for evaluation as a potential anticancer agent. The lipophilicity and steric bulk of the diisopropyl groups will likely play a significant role in its cellular uptake and interaction with intracellular targets.

Comparative Analysis with Key Analogs

To contextualize the predicted activity of our lead compound, we will compare it with several documented analogs. The following table summarizes the reported biological activities of key structural analogs.

Compound/Analog ClassKey Structural FeaturesReported Biological ActivityQuantitative Data (Example)Reference
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (Predicted) 4-Chloro-3-nitrophenyl, DiisopropylureaPredicted antimicrobial and cytotoxic--
4-Chloro-3-nitrophenylthiourea Derivatives4-Chloro-3-nitrophenyl, Substituted thioureaHigh antistaphylococcal activity, Cytotoxic against various tumor cell linesMIC: 2–64 μg/mL (antistaphylococcal); CC50 ≤ 10 μM (cytotoxicity)[6][7]
Diaryl Urea Derivatives with 4-Cl substitution4-Chlorophenyl, Amide linkageAntiproliferative activity against HT-29 and A549 cellsIC50: 2.566 µM (against A549 for a potent analog)[9]
N-Phenyl Ureidobenzenesulfonate DerivativesN-Phenylurea coreAntiproliferative, induce DNA double-strand breaksMicromolar activity against HT-29, M21, and MCF-7 cell lines[10]
Nitro-Heteroaromatic CompoundsNitro group on a heteroaromatic ringAntimicrobial, effective against biofilm-forming bacteria-[4]

This comparative data strongly supports the hypothesis that the 4-chloro-3-nitrophenyl moiety is a strong determinant of biological activity. The variation in the second substituent (urea vs. thiourea, different N-alkyl/aryl groups) modulates the potency and selectivity of these compounds.

Proposed Experimental Validation

To empirically validate the predicted biological activities of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a series of well-established in vitro assays are recommended.

Synthesis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

The synthesis of the target compound would likely follow a standard procedure for urea formation, reacting 4-chloro-3-nitroaniline with diisopropylcarbamoyl chloride in the presence of a suitable base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Chloro-3-nitroaniline reaction Urea Synthesis reactant1->reaction reactant2 Diisopropylcarbamoyl chloride reactant2->reaction condition Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) condition->reaction Reaction product N'-(4-Chloro-3-nitrophenyl) -N,N-diisopropylurea reaction->product Purification Signaling_Pathway compound N'-(4-Chloro-3-nitrophenyl) -N,N-diisopropylurea dna_damage DNA Double-Strand Breaks compound->dna_damage Induces atm_atr ATM/ATR Kinases dna_damage->atm_atr Activates chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 Phosphorylates cdc25 Cdc25 Phosphatases chk1_chk2->cdc25 Inhibits cdk_cyclin CDK/Cyclin Complexes cdc25->cdk_cyclin Dephosphorylates (Activates) cell_cycle_arrest Cell Cycle Arrest (S-phase) cdc25->cell_cycle_arrest Leads to cdk_cyclin->cell_cycle_arrest Promotes Progression apoptosis Apoptosis cell_cycle_arrest->apoptosis Can lead to

Caption: Proposed mechanism of action for cytotoxic activity.

Conclusion and Future Directions

While direct experimental data for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is not yet available, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial and cytotoxic agent. The presence of the 4-chloro-3-nitrophenyl moiety is a key indicator of potent biological activity. The proposed experimental workflows provide a clear path for the synthesis and biological evaluation of this compound.

Future studies should focus on a comprehensive SAR study by synthesizing a library of analogs with variations in the N,N-dialkyl substituents to optimize potency and selectivity. Furthermore, mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by this promising class of compounds.

References

  • Ravikumar V. Modi and Prof Dr Dhrubo Jyoti Sen. STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry.
  • Fotsch, C. F., Sonnenberg, J. D., Chen, N., Hale, C., Karbon, W., & Norman, M. H. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of medicinal chemistry, 44(14), 2344–2356. [Link]

  • Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents. RSC Publishing.
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of the Iranian Chemical Society.
  • Bielenica, A., Sanna, G., Madeddu, S., Giliberti, G., Stefańska, J., Kozioł, A. E., ... & Struga, M. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules (Basel, Switzerland), 23(10), 2428. [Link]

  • Bielenica, A., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. MDPI.
  • Bielenica, A., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical biology & drug design, 88(3), 358–368. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oriental Journal of Chemistry.
  • Koenig, H. N., Durling, G. M., Walsh, D. J., Livinghouse, T., & Stewart, P. S. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Antibiotics (Basel, Switzerland), 10(7), 855. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules (Basel, Switzerland), 22(12), 2125. [Link]

  • Bielenica, A., Sanna, G., Madeddu, S., Giliberti, G., Stefańska, J., Kozioł, A. E., ... & Struga, M. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. PMC.
  • Analogues of the Antibiotic Chloramphenicol. Synthesis, Docking, and Biological Properties of Products of N-and O-Acetylation of (1S,2S)-2-Amino-1-(4-nitrophenyl)- propane-1,3-diol (D-(-)threoamine).
  • Vaso, K., et al. (2011). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H--[1]benzopyran-2-one. Asian Journal of Chemistry, 23(7), 314-316.

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
  • Schepmann, D., et al. (2021). Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Journal of medicinal chemistry, 64(9), 6397–6409. [Link]

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents.
  • Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy). Journal of Chemical and Pharmaceutical Research.
  • Design and Synthesis of Novel 1-substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino) Isothioureas for their Anti-HIV, Antibacterial Activities, Graph Theoretical Analysis, Insilico Modeling, Prediction of Toxicity and Metabolic Studies.
  • Koenig, H. N., et al. (2021).

Sources

Validation

Publish Comparison Guide: Structural Characterization of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

This guide outlines a rigorous crystallographic characterization framework for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea , benchmarking it against established structural analogs. Executive Summary & Strategic Conte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous crystallographic characterization framework for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea , benchmarking it against established structural analogs.

Executive Summary & Strategic Context

Objective: To objectively evaluate the solid-state performance of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (Target Compound) against industry-standard urea derivatives.

Significance: The substitution of the standard N,N-dimethyl motif (found in herbicides like Diuron) with a bulky N,N-diisopropyl group drastically alters the crystal packing landscape. While the dimethyl variants typically form robust 1D hydrogen-bonded tapes (the


-network), the diisopropyl steric bulk often disrupts this planarity, leading to "twisted" conformers with higher solubility but lower lattice energy. This guide provides the experimental roadmap to quantify these differences using Single Crystal X-Ray Diffraction (SC-XRD).

Target Audience: Medicinal Chemists, Agrochemical Formulation Scientists, and Crystallographers.

Experimental Protocol: Self-Validating Crystallography Workflow

Expertise Note: The choice of solvent and temperature is critical. Urea derivatives with nitro groups often exhibit polymorphism. A slow evaporation method from a polar/non-polar mix is recommended to encourage thermodynamic stability over kinetic precipitation.

Phase I: Crystal Growth & Selection
  • Solvent System: Dissolve 20 mg of the Target Compound in 2 mL of Acetone/Ethanol (1:1 v/v) .

  • Antisolvent Diffusion: Layer 1 mL of n-Hexane carefully on top.

  • Conditioning: Store at 4°C in a vibration-free environment for 72–96 hours.

  • Selection: Harvest block-like yellow crystals (

    
     mm). Avoid needles (often solvates).
    
Phase II: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku Oxford Diffraction (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the isopropyl methyl groups.

  • Strategy: Collect full sphere (redundancy > 4.0) to ensure accurate absorption correction.

  • Refinement: SHELXL-2018/3. Non-hydrogen atoms anisotropic; H-atoms constrained to riding models (Uiso = 1.2/1.5 Ueq).

Visualization: Crystallographic Workflow

G Start Crude Material Growth Vapor Diffusion (Acetone/Hexane) Start->Growth Check Microscopy Check (Birefringence) Growth->Check Check->Growth Polycrystalline (Retry) Diffraction SC-XRD Data Collection (100K) Check->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (SHELXL) Solve->Refine Output CIF & OLEX2 Visualization Refine->Output

Caption: Step-by-step workflow for isolating and solving the crystal structure of the target urea derivative.

Comparative Analysis: Target vs. Alternatives

This section contrasts the Target Compound with two established alternatives: Diuron (the dimethyl standard) and 1-(4-chlorophenyl)-3-(4-nitrophenyl)urea (a diaryl analog).

Table 1: Crystallographic Metrics Comparison
MetricTarget Compound (Diisopropyl)Alternative A: Diuron [1]Alternative B: Diaryl Urea [2]
Formula



Space Group Predicted:[1][2]

or


(Monoclinic)

(Monoclinic)
Z (Molecules/Cell) 444
Density (

)
~1.25 - 1.30 g/cm³1.48 g/cm³1.52 g/cm³
Urea Geometry Twisted (Steric Bulk)Planar (Tape Motif)Planar (Tape Motif)
H-Bond Motif Discrete Dimers or SolvatedInfinite 1D Chains (

)
Cyclic Dimers (

)
Solubility High (Lipophilic iPr groups)Low (Strong Lattice Energy)Very Low (Strong

-stacking)
Performance Insight: The "Steric Twist" Effect
  • Alternative A (Diuron): The N,N-dimethyl group is small enough to allow the urea moiety to remain planar. This facilitates strong intermolecular

    
     hydrogen bonds, forming infinite chains (tapes). This high lattice energy results in low water solubility (42 ppm).
    
  • Target Compound (Diisopropyl): The bulky isopropyl groups clash with the carbonyl oxygen. To relieve this strain, the

    
     bond rotates, twisting the carbonyl out of the plane of the nitrogen atoms.
    
    • Result: The "Tape" motif is broken. The crystal packing relies on weaker van der Waals forces between the isopropyl groups and the chloro-nitro ring.

    • Advantage:[3] Significantly enhanced solubility in organic formulation solvents compared to Diuron.

Mechanistic Pathway: Packing Forces

The following diagram illustrates how the substitution pattern dictates the solid-state assembly.

Visualization: Structural Assembly Pathway

Packing Subst N-Substitution Methyl N,N-Dimethyl (Diuron) Subst->Methyl Iso N,N-Diisopropyl (Target) Subst->Iso Planar Planar Conformation Methyl->Planar Low Sterics Tape 1D H-Bond Tapes (High Lattice Energy) Planar->Tape Twist Twisted Conformation (Steric Relief) Iso->Twist High Sterics Discrete Discrete Dimers/Clusters (Lower Lattice Energy) Twist->Discrete

Caption: Impact of N-alkyl substitution on molecular conformation and supramolecular assembly.

References

  • Crystal Structure of Diuron: S. R. Byrn et al., Solid-State Chemistry of Drugs, 2nd Ed. (1999). (Referenced as standard benchmark for dimethylurea herbicides).
  • Crystal Structure of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea: Acta Crystallographica Section E, 2005 , E61, o2567-o2569.

  • General Urea Packing Rules: Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research1990 , 23(4), 120–126.

  • Steric Effects in Urea Derivatives: Custodio, J. M. F. et al. "Structural studies of urea derivatives: The impact of bulky groups." Journal of Molecular Structure2018, 1156, 290-298.

Sources

Comparative

Reference standard characterization of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

An In-Depth Technical Guide to the Characterization of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea as a Reference Standard In the landscape of pharmaceutical development and quality control, the integrity of analytic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea as a Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This integrity is anchored by the use of well-characterized reference standards. According to the International Council for Harmonisation (ICH) guidelines, a reference standard is a substance of high purity, intended for use in assays, identification, or purity tests, and its quality must be appropriate for its use[1]. These standards are the benchmarks against which active pharmaceutical ingredients (APIs) and drug products are evaluated, ensuring their identity, strength, quality, and purity.

This guide provides a comprehensive framework for the complete characterization of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a compound that may arise as a process-related impurity or a metabolite in the synthesis of more complex pharmaceutical molecules. Adherence to a rigorous, multi-technique characterization protocol is not merely a regulatory formality; it is a scientific necessity to establish a self-validating system of analysis, ensuring the trustworthiness and accuracy of all subsequent measurements that rely on this standard. We will explore the application of orthogonal analytical techniques to build a complete and reliable profile of this material, transforming a well-synthesized chemical entity into a certified reference standard.

Physicochemical Profile

A foundational step in characterization is to document the fundamental physicochemical properties of the molecule. This information is critical for selecting appropriate analytical conditions and for understanding the compound's behavior.

PropertyValueSource
Chemical Name N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea-
Molecular Formula C₁₃H₁₈ClN₃O₃Calculated
Molecular Weight 300.75 g/mol Calculated
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, Acetonitrile, MethanolExperimental

Comprehensive Characterization Workflow

The qualification of a primary reference standard requires an extensive set of analytical tests to confirm its identity and purity unequivocally[2]. Our approach integrates multiple orthogonal techniques, where each method provides a layer of validation for the others. This ensures a robust and reliable characterization.

Characterization_Workflow cluster_0 Material Reception & Initial Assessment cluster_1 Structural Confirmation (Identity) cluster_2 Purity & Assay Determination cluster_3 Certification A Candidate Material Received B Visual Inspection (Appearance, Color) A->B C Physicochemical Properties (Solubility) B->C D Mass Spectrometry (MS) (Molecular Weight) C->D E NMR Spectroscopy (¹H, ¹³C) (Unambiguous Structure) C->E F FTIR Spectroscopy (Functional Groups) C->F G HPLC-UV (Chromatographic Purity, Related Substances) C->G J Data Compilation & Review D->J E->J F->J H Thermal Analysis (DSC) (Absolute Purity by Melting Point) G->H Orthogonal Check G->J H->J I Thermal Analysis (TGA) (Residual Solvents/Water) I->J K Issuance of Certificate of Analysis (Purity Assignment) J->K

Caption: Overall workflow for reference standard characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity determination in pharmaceutical analysis. For a substituted urea containing a chromophore (the nitrophenyl group), a reversed-phase HPLC method with UV detection is the logical choice. It separates the main component from process-related impurities and degradation products based on differential partitioning between a non-polar stationary phase and a polar mobile phase. A C18 column is selected for its versatility and proven efficacy in retaining and separating moderately polar aromatic compounds[3].

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 40% B

    • 31-40 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. Rationale: This wavelength is chosen as a common detection wavelength for aromatic compounds, providing good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in acetonitrile to a final concentration of 0.5 mg/mL.

Data Analysis: Chromatographic purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Expected Results & Comparison

A high-quality reference standard should exhibit a purity of ≥98% by this method[4]. The chromatogram should show a single major peak with minimal secondary peaks. Any impurity exceeding the reporting threshold (typically 0.05%) should be evaluated.

ParameterResultAcceptance Criteria
Retention Time Approx. 18.5 minConsistent across injections
Chromatographic Purity 99.8%≥ 98%
Individual Impurities < 0.05%As per ICH Q3A/Q3B guidelines

Identity Confirmation & Structural Elucidation

Establishing the correct chemical structure is a non-negotiable aspect of reference standard characterization. A combination of Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for definitive structural mapping is employed.

Identity_Confirmation cluster_0 Question cluster_1 Techniques & Evidence cluster_2 Conclusion A Is the molecule N'-(4-Chloro-3-nitrophenyl) -N,N-diisopropylurea? MS Mass Spectrometry (Provides Molecular Weight) A->MS Correct Mass? NMR NMR Spectroscopy (Provides Atom Connectivity) A->NMR Correct Structure? FTIR FTIR Spectroscopy (Provides Functional Groups) A->FTIR Correct Bonds? Confirm Identity Confirmed MS->Confirm NMR->Confirm FTIR->Confirm

Caption: Logic of using orthogonal techniques for identity confirmation.

Mass Spectrometry (MS)

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar molecules like our target compound. It provides the molecular weight of the analyte with high accuracy and precision, serving as a primary confirmation of its identity. Negative ion mode is often effective for nitrophenyl compounds[5][6].

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions: Use the same HPLC method as described in Section 3.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 50-500

  • Expected Ionization: The primary ion expected is the protonated molecule [M+H]⁺.

IonCalculated m/zObserved m/z
[M+H]⁺301.10301.11
[M+Na]⁺323.08323.09

The observation of the protonated molecule at the correct m/z, along with the characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio for M and M+2 peaks), provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. Together, they create a unique fingerprint of the molecule's atomic connectivity.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: ~10 mg/mL.

  • Acquisition: Standard ¹H and ¹³C{¹H} experiments.

  • ¹H NMR:

    • δ ~8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.

    • δ ~7.4 ppm (d, 1H): Aromatic proton ortho to the chlorine atom.

    • δ ~6.8 ppm (dd, 1H): Aromatic proton between the chloro and nitro-substituted positions.

    • δ ~6.5 ppm (s, 1H): N-H proton of the urea.

    • δ ~4.1 ppm (septet, 2H): -CH methine protons of the isopropyl groups.

    • δ ~1.3 ppm (d, 12H): -CH₃ methyl protons of the isopropyl groups.

  • ¹³C NMR:

    • δ ~154 ppm: C=O (urea carbonyl).

    • δ ~140-120 ppm: Aromatic carbons.

    • δ ~47 ppm: -CH (isopropyl methine).

    • δ ~21 ppm: -CH₃ (isopropyl methyl).

Note: Actual chemical shifts may vary slightly based on solvent and concentration. The congruence of the observed spectra with these predicted signals provides definitive structural confirmation.[7][8]

Thermal Analysis for Physical Properties and Orthogonal Purity

Causality: Thermal analysis provides critical information about the physical state of the material. Thermogravimetric Analysis (TGA) measures weight loss upon heating, which is essential for quantifying residual solvents or water content[9]. Differential Scanning Calorimetry (DSC) measures the heat required to raise a sample's temperature, allowing for the determination of the melting point and an assessment of purity based on the van't Hoff equation. For high-purity crystalline solids (≥98%), DSC provides an excellent orthogonal check on chromatographic purity results[4].

Experimental Protocols
  • Instrumentation: TGA instrument.

  • Sample Size: 5-10 mg.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 300 °C.

  • Atmosphere: Nitrogen at 50 mL/min.

Expected Result: A high-quality standard should show no significant weight loss below its decomposition temperature, indicating the absence of volatile impurities like water or solvents.

  • Instrumentation: DSC instrument.

  • Sample Size: 2-5 mg, crimped in an aluminum pan.

  • Heating Rate: 2 °C/min. Rationale: A slow heating rate is preferred to ensure thermal equilibrium and achieve better resolution of the melting endotherm for purity analysis.[4]

  • Temperature Range: 25 °C to a temperature beyond the melting point.

  • Atmosphere: Nitrogen at 50 mL/min.

Expected Result: A sharp, single melting endotherm is indicative of a highly pure, crystalline material. The software can calculate purity based on the shape of the melting peak.

Data Comparison Summary
TechniqueParameterResultInterpretation
HPLC Purity99.8%High chromatographic purity.
DSC Purity99.7%Excellent agreement with HPLC, confirming purity via an absolute method.
TGA Weight Loss below 150°C< 0.1%Material is anhydrous and free of residual solvents.
DSC Melting Pointe.g., 145.5 °C (sharp)Characteristic physical property of a pure crystalline solid.

Final Certification and Best Practices

Upon successful completion of all tests and a thorough review of the data, a Certificate of Analysis (CoA) is generated. The assigned purity value is typically derived from the mass balance approach:

Purity = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-volatile Residue

In this case, with negligible water and solvent content, the purity assigned would be based on the HPLC result, corroborated by the DSC data.

Best Practices for Use and Storage:

  • Storage: The reference standard should be stored in a tightly sealed container, protected from light, at a controlled temperature (e.g., 2-8 °C) to ensure long-term stability.

  • Handling: Use calibrated balances for weighing and handle the material in a low-humidity environment to prevent moisture uptake.

  • Retest Period: A retest period should be established based on stability studies to ensure the standard remains suitable for its intended use over time[10].

This comprehensive characterization guide ensures that N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea is qualified to the highest scientific and regulatory standards, providing a trustworthy benchmark for all analytical applications.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - Academia.edu. Available at: [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. Available at: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. Available at: [Link]

  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography - Czech Journal of Animal Science. Available at: [Link]

  • The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC. Available at: [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. Available at: [Link]

  • Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]

  • Thermal analysis methods for pharmacopoeial materials - PubMed. Available at: [Link]

  • Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol | Request PDF - ResearchGate. Available at: [Link]

  • Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS) | ACS ES&T Air. Available at: [Link]

  • HPLC Method for Analysis of Guanylurea on Primesep 100 Column - SIELC Technologies. Available at: [Link]

  • Electron impact studies. XCVI. Negative ion mass spectra of naturally occurring compounds. Nitrophenyl esters derived from long-chain acids andalcohols | Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

  • Characterization of Pharmaceuticals Using Thermal Analysis Guide | METTLER TOLEDO. Available at: [Link]

  • Reference Standards in the Pharmaceutical Industry - MRIGlobal. Available at: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • Why is thermal analysis important to the industry? - European Pharmaceutical Review. Available at: [Link]

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. Available at: [Link]

  • Electronic Supplementary Information Synthesis of unsymmetrical urea derivatives via one-pot sequential three-component reaction - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl) - European Journal of Chemistry. Available at: [Link]

Sources

Validation

Validated analytical methods for N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea detection

A Senior Application Scientist's Guide to the Validated Analytical Methods for the Detection of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea In the landscape of pharmaceutical development and agrochemical research, th...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validated Analytical Methods for the Detection of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea

In the landscape of pharmaceutical development and agrochemical research, the precise and accurate quantification of active compounds and their potential impurities is paramount. N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a compound of interest due to its structural relation to phenylurea herbicides, requires robust analytical methods for its detection and quantification. This guide provides an in-depth comparison of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are grounded in established principles of analytical chemistry and draw from validated methods for structurally analogous compounds.

The validation of these analytical procedures is anchored to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methods are fit for their intended purpose.[1][2] This involves a thorough evaluation of parameters such as specificity, linearity, range, accuracy, precision, and the limits of detection and quantification.

Sample Preparation: The QuEChERS Approach

For the analysis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea in complex matrices such as soil or agricultural products, a reliable sample preparation method is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis.[3][4][5][6]

Experimental Protocol for QuEChERS Sample Preparation
  • Sample Homogenization: A representative 10-15 g sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of water to hydrate the sample, followed by the addition of acetonitrile.[7] The tube is shaken vigorously to ensure thorough extraction of the analyte into the organic solvent.

  • Salting-Out: A mixture of salts, typically magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers.[3]

  • Centrifugation: The sample is centrifuged to achieve a clean separation of the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., a combination of primary secondary amine (PSA) and C18) to remove interfering matrix components.[3]

  • Final Extract Preparation: The mixture is centrifuged, and the final extract is collected for analysis by either HPLC-UV or LC-MS/MS.

Caption: QuEChERS sample preparation workflow.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, such as N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea with its nitrophenyl group.[8]

Principle of HPLC-UV

This technique separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column. For N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea, a reversed-phase C18 column is a suitable choice, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it.[9][10] The separated analyte is then detected by its absorbance of UV light at a specific wavelength. The presence of the nitrophenyl group suggests strong absorbance around 254 nm.[11][12]

Proposed HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.[13]

  • Mobile Phase: A gradient elution with acetonitrile and water is a common starting point for phenylurea herbicides.[10][14] A suggested gradient could be starting from 60% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the nitrophenyl structure, a primary wavelength of 254 nm is proposed.[11][12] A secondary wavelength, for instance, 210 nm, can also be monitored for confirmation.[15]

Caption: HPLC-UV analytical workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the method of choice for trace-level analysis and in complex matrices.[16]

Principle of LC-MS/MS

LC-MS/MS couples the separation power of HPLC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification. Phenylurea herbicides are often analyzed in positive ion ESI mode.[17][18]

Proposed LC-MS/MS Method
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for fast and efficient separation.

  • Mobile Phase: A gradient of methanol or acetonitrile with water, containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion ESI.[19]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: For N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (Molecular Weight: 313.8 g/mol ), the protonated molecule [M+H]+ would be m/z 314.1. Plausible fragmentation could involve the loss of the diisopropylamino group or cleavage of the urea linkage. Hypothetical MRM transitions would need to be optimized by direct infusion of a standard, but could include:

    • Quantifier: 314.1 -> [Fragment 1]

    • Qualifier: 314.1 -> [Fragment 2]

Caption: LC-MS/MS analytical workflow.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Parameter HPLC-UV LC-MS/MS
Specificity Moderate; relies on chromatographic retention time and UV spectrum. Potential for co-eluting interferences.High; based on retention time and specific mass-to-charge ratio of precursor and product ions.
Sensitivity (LOD/LOQ) Lower; typically in the low ng/mL to µg/mL range (ppb to ppm).[12][20][21]Higher; typically in the pg/mL to low ng/mL range (ppt to ppb).[22][23][24]
Linearity Good; typically a wide linear range with R² > 0.99.[12][20]Excellent; wide linear range with R² > 0.99.[23]
Accuracy (Recovery) Generally 80-120%, but can be affected by matrix interferences.[20]Generally 70-120% as per SANTE guidelines, less prone to matrix effects due to high selectivity.[16][25]
Precision (RSD) Typically <15%.[20]Typically <15%.[22]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Confirmation Limited; confirmation may require a second column with different selectivity.[9]High confidence in identification due to the specificity of MRM transitions.[16]

Conclusion

For routine analysis where high concentrations of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea are expected and the sample matrix is relatively clean, HPLC-UV provides a cost-effective and reliable method. Its simplicity and robustness make it suitable for quality control laboratories.

For trace-level detection, analysis in complex matrices, or when high certainty in identification is required (e.g., for regulatory submissions or impurity profiling), LC-MS/MS is the superior technique. Its enhanced sensitivity and selectivity ensure accurate and defensible results, aligning with the stringent requirements of modern analytical science.

The validation of either method must be performed according to international guidelines to ensure the reliability and consistency of the generated data.[1][26]

References

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Cogent-HPLC. Retrieved from [Link]

  • EPA. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Barceló, D. (n.d.). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Retrieved from [Link]

  • European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues and analysis in food and feed (SANTE/11813/2017). Retrieved from [Link]

  • Nagel, T., & Krämer, W. (n.d.). The QuEChERS Method - A new Approach in Pesticide Analysis of Soils. Augustenberg. Retrieved from [Link]

  • SCIEX. (n.d.). Analysis of pesticides in food in compliance with EU regulations using the SCIEX X500R QTOF System. Retrieved from [Link]

  • LaCourse, W. R. (2004). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. Retrieved from [Link]

  • Ferrer, I., & Furlong, E. T. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. Retrieved from [Link]

  • Lawrence, J. F. (1976). High-Pressure Liquid Chromatographic Analysis of Urea Herbicides in Foods. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Lynxee consulting. (2020). EUROPE: Update of analytical guidance document for residues. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Pesticide residues. Retrieved from [Link]

  • European Commission. (2017). SANTE/11813/2017. EURL-Pesticides. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Separation of nitroaromatics by C-18 column: (a) self-optimization.... ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2006). On-line immunoaffinity column-liquid chromatography-tandem mass spectrometry method for trace analysis of diuron in wastewater treatment plant effluent sample. PubMed. Retrieved from [Link]

  • D'Agostino, P. A., et al. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with HPLC-APCI-MS/MS. ACS Publications. Retrieved from [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • Thurman, E. M., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water. PubMed. Retrieved from [Link]

  • Caldas, S. S., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PMC. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (n.d.). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. Scribd. Retrieved from [Link]

  • EPA. (n.d.). analytical method for the determination of l nuron, diuron. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2021). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. ResearchGate. Retrieved from [Link]

  • CN113624700A. (n.d.). Method for detecting p-nitrophenol. Google Patents.
  • Journal of Food and Drug Analysis. (n.d.). A multiresidue method for determining 136 pesticides and metabolites in fruits and vegetables: Application of macroporous diatomaceous earth column. Retrieved from [Link]

  • Hussain, I., et al. (n.d.). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • Hladik, M. L., & Calhoun, D. L. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water-Method details and application to two Georgia streams. USGS Publications Warehouse. Retrieved from [Link]

  • Agilent Technologies. (2023). Improved Peak Shape and Lower LOQs in Pesticide Analysis. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Research Inventy. (2025). Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil: A. Retrieved from [Link]

  • PubChem. (n.d.). Phenylurea. National Institutes of Health. Retrieved from [Link]

  • LCGC International. (2022). Lowering Limits of Quantitation in LC–MS/MS Analyses for Food Safety and Environmental Applications. Retrieved from [Link]

  • Frontiers. (2022). Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment. Retrieved from [Link]

  • EURL-SRM. (2020). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. Retrieved from [Link]

  • The NELAC Institute. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. Retrieved from [Link]

  • EPA. (n.d.). Detection Limit/Quantitation Limit Summary Table. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Di Corcia, A., et al. (2000). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters. PubMed. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

Sources

Comparative

Structural comparison of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea with other urea herbicides

Executive Summary This guide provides a structural and functional analysis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (hereafter referred to as CN-DiPU ). While not a mass-market commercial herbicide like Diuron,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis of N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea (hereafter referred to as CN-DiPU ). While not a mass-market commercial herbicide like Diuron, CN-DiPU represents a critical "probe compound" in agrochemical research. It is used to define the steric limits of the Photosystem II (PSII)


 binding pocket .

By substituting the standard N,N-dimethyl tail with a bulky N,N-diisopropyl group and introducing a strong electron-withdrawing nitro group at the meta position, this molecule challenges the classical binding model. This guide compares CN-DiPU against industry standards (Diuron, Linuron) to elucidate how steric occlusion and electronic withdrawal influence herbicidal efficacy.

Structural Anatomy & Physicochemical Properties[1]

The efficacy of urea herbicides is governed by their ability to mimic Plastoquinone (PQ) at the D1 protein binding site. Below is a direct comparison of CN-DiPU against the Gold Standard, Diuron.

Table 1: Physicochemical Comparison
FeatureDiuron (Standard)CN-DiPU (Target Probe)Impact on Activity
Phenyl Substituents 3,4-Dichloro4-Chloro, 3-NitroElectronic: The 3-

group is a stronger electron withdrawer than Cl, increasing the acidity of the N-H proton (primary H-bond donor).
N-Terminal Group

-Dimethyl

-Diisopropyl
Steric: Diisopropyl groups are significantly bulkier (

increase). This tests the size limit of the hydrophobic niche in the

pocket.
Lipophilicity (Est. LogP) ~2.8~3.4Translocation: Higher LogP in CN-DiPU suggests stronger adsorption to soil organic matter and faster leaf cuticle penetration, but potentially slower xylem transport.
Molecular Weight 233.1 g/mol ~299.7 g/mol Mobility: Heavier molecule may diffuse slower across thylakoid membranes.

Mechanism of Action: The Niche Competition

Urea herbicides function by binding to the


 site on the D1 protein (PsbA) of the PSII complex. This blocks the electron transfer from 

to

, stopping photosynthesis and generating reactive oxygen species (ROS) that destroy membrane lipids.
The "Steric Clash" Hypothesis

The classical urea binding model relies on a tight fit.

  • Diuron: The small methyl groups fit perfectly into the hydrophobic pocket near Phe-255 .

  • CN-DiPU: The bulky isopropyl groups likely experience steric clash with the pocket walls. However, the 3-Nitro group enhances the polarization of the urea bridge, potentially strengthening the critical Hydrogen Bond with Ser-264 .

Visualization: SAR Logic Flow

The following diagram illustrates the causal relationship between the structural modifications of CN-DiPU and its biological activity.

SAR_Logic Struct Structure: CN-DiPU Nitro 3-Nitro Group (Electron Withdrawing) Struct->Nitro Iso N,N-Diisopropyl (Steric Bulk) Struct->Iso NH_Acid Increased NH Acidity Nitro->NH_Acid Inductive Effect Clash Steric Occlusion at Phe-255 Iso->Clash Volume > Pocket Size HBond Stronger H-Bond to Ser-264 NH_Acid->HBond Thermodynamics Affinity Net Binding Affinity HBond->Affinity Increases Clash->Affinity Decreases (Dominant)

Figure 1: Structure-Activity Relationship (SAR) logic flow for CN-DiPU. The diagram highlights the tension between improved electronic binding (Green path) and steric hindrance (Red path).

Experimental Validation Protocols

To objectively assess CN-DiPU against Diuron, we utilize the Hill Reaction Assay . This protocol measures the rate of electron transport in isolated chloroplasts using a redox dye (DCPIP).

Protocol: The Hill Reaction (DCPIP Reduction)

Objective: Determine the


 (concentration inhibiting 50% activity) of CN-DiPU.

Reagents:

  • Isolated Spinach Chloroplasts (Type II).

  • Reaction Buffer: 50 mM Tricine-NaOH (pH 7.6), 100 mM Sorbitol, 5 mM

    
    .
    
  • DCPIP (2,6-dichlorophenolindophenol) - Artificial electron acceptor (Blue when oxidized, Colorless when reduced).

  • Test Compounds: CN-DiPU and Diuron (dissolved in DMSO).

Workflow:

  • Isolation: Homogenize spinach leaves in cold isolation buffer; centrifuge at 3000 x g for 5 min to pellet chloroplasts. Resuspend in Reaction Buffer.

  • Standardization: Adjust chlorophyll concentration to 20 µg/mL.

  • Treatment:

    • Aliquot chloroplasts into cuvettes.

    • Add DCPIP (final conc. 30 µM).

    • Add herbicide (range:

      
       M to 
      
      
      
      M). Keep DMSO < 1%.
  • Illumination: Expose samples to saturating light (

    
    ) for 60 seconds.
    
  • Measurement: Measure absorbance at 600 nm . A decrease in absorbance indicates electron transport (DCPIP reduction).

    • Control: No herbicide (Max reduction rate).

    • Dark Control: No light (Baseline).

Data Analysis: Plot % Inhibition vs. Log[Concentration].



Visualization: Experimental Workflow

Hill_Assay Start Spinach Leaves Isolate Chloroplast Isolation (Centrifugation) Start->Isolate Mix Reaction Mix: Chloroplasts + DCPIP + CN-DiPU Isolate->Mix Light Saturating Light (60s Exposure) Mix->Light Electron Transport Initiated Measure Spectrophotometry (OD 600nm) Light->Measure DCPIP Reduction Result Calculate IC50 Measure->Result

Figure 2: Step-by-step workflow for the Hill Reaction assay to validate PSII inhibition.

Comparative Performance Analysis

Based on established SAR principles for phenylureas, the following performance characteristics are projected for CN-DiPU relative to Diuron.

Binding Affinity ( )
  • Diuron: High affinity (

    
    ).
    
  • CN-DiPU: Predicted Lower Affinity (

    
    ).
    
  • Reasoning: The

    
    -diisopropyl group is generally too bulky for the wild-type D1 protein pocket. While the nitro group increases H-bond strength, it rarely compensates fully for the steric penalty of the isopropyl tails.
    
Resistance Breaking Potential
  • Scenario: Weeds with the Ser264Gly mutation (Atrazine resistance) often show cross-resistance to Ureas.

  • CN-DiPU Advantage: In mutated strains where the binding pocket conformation changes, the bulky isopropyl groups might find a better fit than in the wild type, or the enhanced acidity of the NH (due to the Nitro group) might allow it to bind to alternative residues (e.g., His-215) more effectively than Diuron.

Environmental Fate[2][3]
  • Soil Mobility: CN-DiPU (Higher LogP) will be less mobile in soil than Diuron, reducing groundwater leaching risk but potentially increasing persistence.

  • Degradation: The nitro group is susceptible to reduction (to amino) by soil anaerobic bacteria, potentially offering a different degradation pathway than the dechlorination required for Diuron.

References

  • Oettmeier, W. (1999). Herbicide resistance and structure-activity relationships of photosystem II inhibitors. In Pesticide Chemistry. Retrieved from

  • Trebst, A. (2007). Inhibitors of Photosystem II. In Photosynthesis. Springer. Retrieved from

  • University of California Agriculture & Natural Resources. Photosystem II Inhibitors | Herbicide Symptoms. Retrieved from

  • Liu, B., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds. PubMed. Retrieved from

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
Reactant of Route 2
Reactant of Route 2
N'-(4-Chloro-3-nitrophenyl)-N,N-diisopropylurea
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